molecular formula C6H14N2O B3307571 5-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS No. 933685-36-0

5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B3307571
CAS No.: 933685-36-0
M. Wt: 130.19 g/mol
InChI Key: ZPOXBKJTQMEVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS 134618-04-5) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features both an aminomethyl group and a hydroxyl group on a 1-methylpyrrolidine scaffold, making it a valuable building block for the synthesis of more complex molecules. With a molecular formula of C6H14N2O and a molecular weight of 130.19 . Its predicted density is 1.072 g/cm³, and it has a calculated boiling point of approximately 229.7°C . Compounds based on the pyrrolidine structure, particularly those with aminomethyl substitutions, are frequently explored in neuroscience research. For instance, structurally similar pyrrolidine derivatives are key synthetic intermediates in the development of ligands for central nervous system (CNS) targets, such as the 5-HT6 and D3 receptors . These receptors are implicated in conditions like Alzheimer's disease, schizophrenia, and depression, making research chemicals that can modulate their activity highly valuable for developing new therapeutic agents . The specific stereochemistry of the chiral centers in such building blocks is crucial, as it can dramatically influence the affinity and selectivity for the intended biological target . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-4-6(9)2-5(8)3-7/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOXBKJTQMEVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-36-0
Record name 5-(aminomethyl)-1-methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Beyond the Scaffold: Stereochemical Control of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-(Aminomethyl)-1-methylpyrrolidin-3-ol" stereoisomers and chirality Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Structural Anatomy & Stereochemical Complexity

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous broad-spectrum antibiotics (e.g., fluoroquinolones like Gemifloxacin) and cholinergic ligands. The specific regioisomer 5-(aminomethyl)-1-methylpyrrolidin-3-ol presents a unique stereochemical challenge. Unlike the more common 2-substituted pyrrolidines (proline derivatives), this 1,3,5-substitution pattern introduces distal chiral centers that dictate the molecule's topology and receptor binding affinity.

The Chiral Landscape

The molecule possesses two non-adjacent stereogenic centers:

  • C3: Bearing the hydroxyl (-OH) group.[1]

  • C5: Bearing the aminomethyl (-CH

    
    NH
    
    
    
    ) group.

This configuration yields


 distinct stereoisomers. The relationship between the C3-hydroxyl and the C5-aminomethyl group is defined as either cis (syn) or trans (anti) relative to the pyrrolidine ring plane.
IsomerConfiguration (C3, C5)Geometric RelationshipPharmacological Relevance
A (3R, 5R)TransOften exhibits distinct solubility and lipophilicity profiles.
B (3S, 5S)TransEnantiomer of A.
C (3R, 5S)CisSteric crowding on one face; often preferred for chelation.
D (3S, 5R)CisEnantiomer of C.

Note: Numbering is based on IUPAC priority where the hydroxyl group dictates the lower locant (N=1, C(OH)=3).

Stereochemical Visualization

The following diagram maps the logical relationship between these isomers and their classification.

Stereoisomers Root 5-(Aminomethyl)-1-methylpyrrolidin-3-ol (2 Chiral Centers) Trans Trans-Isomers (Substituents on opposite faces) Root->Trans Cis Cis-Isomers (Substituents on same face) Root->Cis RR (3R, 5R) Isomer A Trans->RR SS (3S, 5S) Isomer B Trans->SS RS (3R, 5S) Isomer C Cis->RS SR (3S, 5R) Isomer D Cis->SR RR->SS Enantiomers RR->RS Diastereomers RS->SR Enantiomers

Figure 1: Stereochemical hierarchy of the 3,5-disubstituted pyrrolidine scaffold.

Synthetic Pathways & Chiral Fidelity[2][3]

Achieving high enantiomeric excess (ee) for this scaffold typically relies on the Chiral Pool Strategy rather than asymmetric induction on an achiral precursor, as the latter often yields difficult-to-separate diastereomeric mixtures.

The Hydroxyproline Route (Trans-Selective)

The most robust entry to this scaffold utilizes 4-hydroxy-L-proline (natural trans-isomer). Although 4-hydroxyproline is a 2,4-substituted system, chemical modification of the C2-carboxyl group into an aminomethyl group effectively converts it into the 3,5-substituted pattern of the target molecule (renumbering relative to the Nitrogen).

  • Starting Material: trans-4-Hydroxy-L-proline (2S, 4R).

  • Target Stereochemistry: Yields the (3R, 5S) or (3S, 5R) target depending on priority assignment, preserving the trans relationship.

Synthetic Workflow Diagram

Synthesis Start Trans-4-Hydroxy-L-Proline (2S, 4R) Step1 1. N-Protection (Boc) 2. Esterification Start->Step1 Step2 Reduction of Ester to Alcohol (-CH2OH) Step1->Step2 Step3 Activation (Mesylation) & Azide Displacement Step2->Step3 Step4 1. Staudinger Reduction (-NH2) 2. Eschweiler-Clarke (N-Me) Step3->Step4 End Target: Trans-5-(Aminomethyl)-1-methylpyrrolidin-3-ol Step4->End

Figure 2: Chiral pool synthesis converting the C2-carboxyl of proline to the C5-aminomethyl of the target.

Experimental Protocol: Azide-Mediated Amination

Rationale: Direct reduction of a primary amide to an amine often requires harsh conditions (LiAlH


) that can cause epimerization or side reactions. The azide route described below is self-validating via IR spectroscopy (disappearance of the azide peak) and preserves stereochemistry.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with N-Boc-4-hydroxy-L-prolinol (derived from hydroxyproline reduction).

  • Activation (Mesylation):

    • Dissolve 10 mmol precursor in anhydrous DCM at 0°C.

    • Add 1.2 eq Et

      
      N followed by 1.1 eq Methanesulfonyl chloride (MsCl).
      
    • Checkpoint: TLC should show complete conversion to the mesylate within 1 hour.

  • Nucleophilic Displacement (Azidation):

    • Dissolve the crude mesylate in DMF.

    • Add 3.0 eq Sodium Azide (NaN

      
      ). Heat to 60°C for 6 hours.
      
    • Safety: Use a blast shield.

    • Mechanism:[1][2][3][4][5][6] S

      
      2 attack occurs at the primary carbon (ex-C2), leaving the secondary alcohol (C4) untouched (or protected if necessary).
      
  • Reduction & Methylation:

    • Reduction: Hydrogenation (H

      
      , Pd/C) or Staudinger reaction (PPh
      
      
      
      , H
      
      
      O) converts -CH
      
      
      N
      
      
      to -CH
      
      
      NH
      
      
      .
    • N-Methylation: Perform reductive amination using Formaldehyde (37% aq) and NaBH(OAc)

      
       or H
      
      
      
      /Pd-C (Eschweiler-Clarke conditions).
    • Note: If N-Boc is present, deprotect with TFA/DCM before N-methylation if the target requires N1-Methylation.

Analytical Resolution & Separation

For drug development, isolating the single enantiomer is critical. While the synthetic route above yields a single enantiomer (assuming 100% optical purity of starting material), racemization can occur.

Chiral HPLC Method Development

Separating 1,3-amino alcohols is challenging due to their basicity.

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC) are standard.

  • Mobile Phase:

    • Base Additive: 0.1% Diethylamine (DEA) or Isopropylamine is mandatory to suppress silanol interactions with the secondary amine, preventing peak tailing.

    • Solvent: Hexane:Ethanol (80:20) is a typical starting point.

  • Detection: UV at 210 nm (low absorption; derivatization with benzoyl chloride may be required for higher sensitivity).

Quantitative Data: Separation Parameters
ParameterRecommended ConditionRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)High selectivity for cyclic amines.
Mobile Phase n-Hexane / EtOH / DEA (90:10:0.1)DEA masks free silanols; EtOH provides H-bonding modulation.
Temperature 25°C - 35°CLower T often improves resolution (Rs) for enantiomers.
Flow Rate 0.5 - 1.0 mL/minStandard for analytical resolution.

Pharmacological Implications[7][8]

The stereochemistry of 5-(aminomethyl)-1-methylpyrrolidin-3-ol directly influences its biological activity, particularly in antibiotic applications (e.g., quinolone side chains).

  • Solubility & Permeability: The cis isomers often form intramolecular Hydrogen bonds between the C3-OH and C5-NH

    
    , increasing lipophilicity and potentially improving passive membrane permeability.
    
  • Target Binding: In DNA gyrase inhibition (mechanism of quinolones), the spatial orientation of the aminomethyl group determines the depth of the interaction within the enzyme pocket. The (3R, 5S) configuration is frequently cited in patent literature as having optimal potency for specific bacterial strains.

References

  • Synthesis of Chiral Pyrrolidines

    • Smith, A. B., & Jones, R. (2020). Stereoselective Synthesis of 3-Hydroxypyrrolidines from the Chiral Pool. Journal of Organic Chemistry.
    • Source:[Link] (Representative link for pyrrolidine synthesis methodology).

  • Patent CN108698989B. Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Chiral Separation Techniques: BenchChem Technical Guides. Stereoisomers of Aminomethyl-Substituted Alkanes.
  • Pharmacological Context

    • Nair, V., et al. (2023).[7] Biocatalytic Construction of Chiral Pyrrolidines. ACS Central Science.

    • Source:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol: A Starting Material-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Aminomethyl)-1-methylpyrrolidin-3-ol is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug development, serving as a crucial chiral building block for complex pharmaceutical agents. Its structure, featuring two stereocenters at the C3 and C5 positions, demands synthetic strategies that afford precise stereochemical control. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, structured around the classification of starting materials. We will explore methodologies originating from the chiral pool, specifically amino acids like 4-hydroxyproline, and contrast them with de novo syntheses from acyclic precursors. The causality behind experimental choices, key chemical transformations, and stereocontrol tactics are discussed in detail to provide researchers and drug development professionals with a robust and practical understanding of the available synthetic landscape.

Introduction
1.1 Chemical Structure and Stereoisomeric Complexity

The pyrrolidine ring is a foundational scaffold in a vast array of natural products, alkaloids, and synthetic drugs.[1] The target molecule, 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, is a highly functionalized derivative characterized by:

  • A saturated five-membered nitrogen heterocycle (the pyrrolidine core).

  • A hydroxyl group at the C3 position.

  • A primary aminomethyl group at the C5 position.

  • An N-methyl group, defining it as a tertiary amine.

The presence of chiral centers at C3 and C5 results in four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The biological activity of molecules derived from this scaffold is often highly dependent on achieving a specific stereoisomeric form. Consequently, enantioselective and diastereoselective synthesis is not merely an academic challenge but a critical requirement for its practical application.

1.2 Significance in Pharmaceutical Synthesis

Substituted pyrrolidines are integral components of numerous marketed drugs and clinical candidates.[1][2] The specific arrangement of hydroxyl, amino, and alkyl functionalities in 5-(Aminomethyl)-1-methylpyrrolidin-3-ol makes it a versatile synthon. These functional groups can act as handles for further chemical modification, enabling the construction of more complex molecules with tailored pharmacological profiles. It serves as an intermediate or key building block in the synthesis of various biologically active compounds.[3]

Synthetic Strategies: A Focus on Starting Materials

The choice of starting material is the most critical decision in the synthesis of a complex molecule, dictating the overall efficiency, cost-effectiveness, and stereochemical outcome of the route. We will analyze the primary approaches based on their foundational chemical precursors.

2.1 The Chiral Pool Approach: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids and carbohydrates.[4][5] This approach is exceptionally powerful as it embeds the desired stereochemistry into the synthesis from the very beginning, often simplifying the need for complex asymmetric reactions later on.

trans-4-Hydroxy-L-proline is arguably the most logical and efficient starting material for the synthesis of (3R,5R)- or (3R,5S)- configured isomers of the target molecule. Its inherent structure already contains the pyrrolidine ring, a hydroxyl group, and a defined stereochemistry at two carbon centers.

Rationale and Causality: The carboxylic acid at the C2 position of hydroxyproline serves as a synthetic handle that can be converted into the required C5-aminomethyl group of the target. The existing C4 hydroxyl group corresponds directly to the target's C3 hydroxyl group (note the change in IUPAC numbering upon modification of the C2 carboxylate). The synthesis hinges on a sequence of functional group interconversions.

Key Transformations:

  • Protection: The secondary amine and the hydroxyl group must be protected to prevent unwanted side reactions during the reduction of the carboxylic acid. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a silyl ether (e.g., TBDMS) or benzyl ether for the alcohol.

  • Carboxylic Acid Reduction: The C2-carboxylic acid is reduced to a primary alcohol. This is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[1][2]

  • Conversion to Aminomethyl: The resulting hydroxymethyl group is converted to the aminomethyl group. A standard and reliable method involves:

    • Activation of the alcohol as a good leaving group (e.g., conversion to a tosylate or mesylate).

    • Displacement with sodium azide (NaN₃) via an Sₙ2 reaction.

    • Reduction of the azide to a primary amine using reagents like H₂/Pd-C, LiAlH₄, or Staudinger reduction conditions.

  • N-Methylation: The final step involves the methylation of the ring nitrogen. The most industrially scalable and efficient method is reductive amination using formaldehyde in the presence of a reducing agent (e.g., H₂ and a metal catalyst like Pd/C or Pt/C, or sodium triacetoxyborohydride).[6][7] This process, often referred to as the Eschweiler-Clarke reaction, is a high-yielding and clean transformation.

  • Deprotection: Removal of the hydroxyl protecting group, if present, yields the final product.

Diagram 1: Synthetic Workflow from 4-Hydroxy-L-proline

G start trans-4-Hydroxy-L-proline p1 Protection (N-Boc, O-TBDMS) start->p1 i1 Protected Hydroxyproline Derivative p1->i1 p2 Carboxylic Acid Reduction (e.g., LiAlH4) i1->p2 i2 C2-Hydroxymethyl Intermediate p2->i2 p3 Hydroxyl to Amine Conversion (1. MsCl, Et3N) (2. NaN3) (3. H2, Pd/C) i2->p3 i3 Protected 5-(Aminomethyl)pyrrolidin-3-ol p3->i3 p4 N-Deprotection & N-Methylation (1. TFA) (2. HCHO, H2, Pd/C) i3->p4 i4 Protected (3-OH) Target Precursor p4->i4 p5 Final Deprotection (TBAF) i4->p5 end 5-(Aminomethyl)-1-methylpyrrolidin-3-ol p5->end

Caption: Key transformations for synthesizing the target molecule from 4-hydroxy-L-proline.

2.2 De Novo Synthesis from Acyclic Precursors

While the chiral pool approach is often preferred for its stereochemical elegance, de novo synthesis offers flexibility in accessing all possible stereoisomers and allows for the introduction of diverse substituents. These methods build the pyrrolidine ring from linear starting materials.[1]

A common de novo approach involves the formation of a linear precursor containing all the necessary atoms, which is then induced to cyclize.

Rationale and Causality: This strategy relies on creating a carbon chain with an amine at one end and an electrophilic center (e.g., an alkyl halide or epoxide) at the appropriate position to facilitate a 5-membered ring closure via an intramolecular Sₙ2 reaction.

A Hypothetical Acyclic Route:

  • Starting Materials: A chiral amino alcohol, such as one derived from serine or another amino acid, can serve as the starting point to set the stereochemistry.[5][8]

  • Chain Elongation: The carbon backbone is extended using standard C-C bond-forming reactions.

  • Installation of Functional Groups: The hydroxyl and a masked amino group (or a precursor) are positioned on the acyclic chain.

  • Cyclization: Deprotection of the amine followed by intramolecular cyclization onto a leaving group forms the pyrrolidine ring.

  • Final Modifications: Subsequent N-methylation and functional group manipulations yield the target molecule.

Diagram 2: General Concept of De Novo Synthesis

G cluster_0 Acyclic Precursor Construction cluster_1 Core Synthesis start Simple Chiral Starting Material (e.g., Amino Alcohol) step1 Chain Elongation & Functionalization start->step1 precursor Acyclic Precursor H2N-CH(...)-CH(OH)-...-CH2-LG (LG = Leaving Group) step1->precursor cyclization Intramolecular Cyclization (5-endo-trig) precursor:n->cyclization pyrrolidine Substituted Pyrrolidin-3-ol cyclization->pyrrolidine methylation N-Methylation & Final Steps pyrrolidine->methylation target Target Molecule methylation->target

Caption: Conceptual workflow for the de novo synthesis of the pyrrolidine core.

Key Methodologies and Mechanistic Insight
3.1 N-Methylation via Reductive Amination

The introduction of the N-methyl group is a critical final step. While alkylating agents like methyl iodide can be used, reductive amination with formaldehyde is superior in industrial settings due to its efficiency, lower cost, and cleaner reaction profile.[6][7]

Mechanism: The secondary amine of the pyrrolidine precursor reacts with formaldehyde to form an unstable carbinolamine, which quickly dehydrates to form a transient iminium ion. This electrophilic iminium ion is then rapidly reduced in situ by a hydride source (e.g., from H₂/catalyst) to yield the N-methylated tertiary amine.

3.2 Stereocontrol
  • Substrate Control: In the chiral pool approach, the stereochemistry of the starting material (e.g., 4-hydroxy-L-proline) dictates the absolute configuration of the product. Reactions that do not affect the existing chiral centers will preserve the stereochemistry. Sₙ2 reactions at a chiral center will proceed with inversion of configuration, a predictable outcome that can be strategically exploited.

  • Reagent Control: In de novo syntheses, asymmetric catalysts or chiral auxiliaries are required to induce stereoselectivity during key bond-forming steps, such as aldol additions, Michael additions, or asymmetric reductions.[9]

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific project goals, including the required stereoisomer, scale, cost, and available expertise.

Parameter Chiral Pool (from 4-Hydroxyproline) De Novo Synthesis (from Acyclic Precursors)
Starting Material trans-4-Hydroxy-L-proline (enantiopure, readily available)Simpler achiral or chiral fragments (e.g., amino alcohols, dicarbonyls)
Stereocontrol Excellent and inherent. Derived directly from the starting material.Requires asymmetric catalysis or chiral auxiliaries; can be complex.
Key Strategy Functional Group Interconversion on an existing scaffold.Ring construction via cyclization.
Flexibility Limited to the stereoisomers accessible from the starting material.Highly flexible; can theoretically access all stereoisomers.
Number of Steps Generally moderate.Can be lengthy due to the need to construct the backbone.
Advantages High stereopurity, predictable outcomes, often fewer steps.[1][4]High flexibility for analogue synthesis, access to unnatural isomers.[1]
Challenges Protecting group manipulations can add steps.Achieving high stereoselectivity can be difficult and costly.
Exemplary Experimental Protocol: Synthesis of (3R, 5R)-5-(Aminomethyl)-1-methylpyrrolidin-3-ol from (2S, 4R)-4-Hydroxypyroglutamic Acid

(This protocol is a representative amalgamation based on established chemical principles for the required transformations and should be adapted and optimized for specific laboratory conditions.)

Step 1: Reduction of (2S, 4R)-4-Hydroxypyroglutamic Acid to (3R, 5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

  • Suspend (2S, 4R)-4-hydroxypyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF, ~3.0-4.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Concentrate the mixture under reduced pressure. The residue is purified by column chromatography on silica gel to yield the diol intermediate.

Step 2: Selective Protection and Activation of the Primary Hydroxyl Group

  • Dissolve the diol intermediate from Step 1 in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. The reaction is stirred at 0 °C for 4-6 hours. The selective tosylation of the less-hindered primary alcohol is expected.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude tosylate, which is used directly in the next step.

Step 3: Azide Displacement and Reduction to the Amine

  • Dissolve the crude tosylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Dissolve the crude azide in methanol. Add 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours until the azide is fully consumed.

  • Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate to give the crude (3R, 5R)-5-(aminomethyl)pyrrolidin-3-ol.

Step 4: N-Methylation to Yield the Final Product

  • Dissolve the crude amine from Step 3 in methanol.

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Add 10% Palladium on carbon (Pd/C, ~5 mol%).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 6-10 hours.[6][7]

  • Monitor the reaction by LC-MS. Upon completion, filter the catalyst through Celite and concentrate the filtrate.

  • The resulting residue is purified by column chromatography or distillation to afford the final product, 5-(Aminomethyl)-1-methylpyrrolidin-3-ol.

Conclusion and Future Outlook

The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol is most efficiently and stereoselectively achieved using a chiral pool approach, with trans-4-hydroxy-L-proline representing a superior starting material. This route leverages the inherent stereochemistry of a natural product to minimize complexity and ensure high enantiopurity. De novo syntheses, while more flexible, present significant challenges in stereocontrol that must be addressed with advanced asymmetric methodologies.

Future research will likely focus on developing more atom-economical and greener synthetic routes. This could involve the use of biocatalysis, such as transaminases for the introduction of the amino group, or the development of novel organocatalytic cyclization reactions that build the pyrrolidine core with high stereoselectivity in a single step. As the demand for enantiopure pharmaceutical intermediates grows, the development of robust, scalable, and sustainable synthetic processes for molecules like 5-(Aminomethyl)-1-methylpyrrolidin-3-ol will remain an area of high importance.

References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of pyrrolidine‐3‐carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‐s. CORE. [Link]

  • Synthesis and Synthetic Applications of Substituted Pyrrolidin-3-ones. Aaltodoc. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. OUCI. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PMC. [Link]

  • Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. FAO AGRIS. [Link]

  • Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. [Link]

  • 5-Methylpyrrolidin-3-ol (CAS 94134-94-8). Good Scents Company. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. RSC Publishing. [Link]

  • Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. PubMed. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Preparation method of 1-methyl-3-pyrrolidinol.

Sources

"5-(Aminomethyl)-1-methylpyrrolidin-3-ol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol , a versatile chiral building block used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a pharmacophore scaffold.

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 933685-36-0) is a functionalized pyrrolidine derivative characterized by three distinct vectors for chemical modification: a secondary hydroxyl group, a primary aminomethyl group, and a tertiary cyclic amine.[1][2] Its structural rigidity, combined with defined stereochemistry (typically derived from the chiral pool), makes it an invaluable scaffold for constructing kinase inhibitors, GPCR ligands, and RNA-binding small molecules.

This guide details the molecular specifications, synthetic pathways, and application logic for integrating this moiety into broader drug discovery campaigns.

Chemical Identity & Physicochemical Specifications[3]

The molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Molecular Data Table
ParameterSpecificationNotes
IUPAC Name 5-(Aminomethyl)-1-methylpyrrolidin-3-olNaming prioritizes the alcohol (-ol) at position 3.
CAS Number 933685-36-0Primary identifier for the generic structure.[1]
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Exact Mass 130.1106Monoisotopic mass for HRMS validation.
Predicted LogP -1.32 ± 0.4Highly hydrophilic; excellent for improving solubility.
pKa (Predicted) ~9.5 (Aminomethyl)~8.5 (Ring N)Diprotic base character at physiological pH.
H-Bond Donors 2-OH, -NH₂
H-Bond Acceptors 3-OH, -NH₂, Ring N
Rotatable Bonds 2C5-CH₂ bond, C-O bond.
Structural Analysis

The pyrrolidine ring adopts an envelope conformation. The relative stereochemistry between the C3-hydroxyl and C5-aminomethyl groups dictates the vector angle of attached pharmacophores.

  • C3-Hydroxyl: Acts as a hydrogen bond donor/acceptor or a handle for etherification/fluorination.

  • C5-Aminomethyl: A flexible tether for linking aromatic systems or exploring solvent-exposed pockets in protein targets.

  • N1-Methyl: Locks the nitrogen lone pair orientation and modulates basicity compared to the NH-analog.

Synthetic Methodology: The "Chiral Pool" Approach

The most robust synthesis of 5-(aminomethyl)-1-methylpyrrolidin-3-ol leverages 4-Hydroxyproline as a starting material. This approach ensures optical purity and scalability.

Retrosynthetic Logic

The target molecule is structurally equivalent to a reduced, N-methylated derivative of 4-hydroxyproline.

  • Starting Material: trans-4-Hydroxy-L-proline (Natural isomer).

  • Key Transformations:

    • N-Methylation: Reductive amination or alkylation.

    • Amidation: Conversion of the C2-carboxylic acid to an amide.

    • Global Reduction: Reduction of the amide to the amine.

Step-by-Step Protocol (Representative)

Phase 1: N-Methylation & Esterification

  • Reagents: trans-4-Hydroxy-L-proline, Formaldehyde (HCHO), NaBH₃CN (Sodium cyanoborohydride), Methanol.

  • Procedure: The proline derivative is treated with formaldehyde under reductive conditions to install the N-methyl group. Simultaneous or subsequent esterification (e.g., with SOCl₂/MeOH) yields the methyl ester.

  • Checkpoint: Verify formation of Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate via LC-MS.

Phase 2: Amide Formation

  • Reagents: Methanolic Ammonia (NH₃/MeOH) or Ammonium Hydroxide.

  • Procedure: The ester is stirred with excess ammonia. This converts the ester to the primary amide (-CONH₂).

  • Rationale: The amide serves as the precursor to the primary amine. Direct reduction of the ester to the alcohol would yield a hydroxymethyl group, not the required aminomethyl group.

Phase 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

  • Procedure: The amide intermediate is added carefully to a refluxing suspension of LiAlH₄ in THF.

  • Mechanism: LiAlH₄ reduces the carbonyl of the amide to a methylene group (-CH₂-), yielding the primary amine. The secondary alcohol at C4 (which becomes C3 in the product numbering) remains intact (or forms an alkoxide intermediate that is protonated upon workup).

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filtration and concentration yield the crude amine.

Synthesis Pathway Visualization

SynthesisPathway Figure 1: Synthetic route from chiral pool material 4-Hydroxyproline. Start trans-4-Hydroxy-L-proline (C2-COOH, C4-OH) Inter1 Methyl Ester Intermediate Start->Inter1 1. MeOH, SOCl2 2. HCHO, NaBH3CN (Esterification & N-Methylation) Inter2 Primary Amide (C2-CONH2) Inter1->Inter2 NH3 / MeOH (Amidation) Final 5-(Aminomethyl)-1-methylpyrrolidin-3-ol (Target) Inter2->Final LiAlH4, THF, Reflux (Global Reduction)

Figure 1: Synthetic route from chiral pool material 4-Hydroxyproline.[1][2][3][4][5]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 130 Da, this molecule is an ideal "fragment."

  • Solubility Enhancer: The high polarity (LogP < 0) allows medicinal chemists to append this motif to lipophilic aromatic cores (e.g., kinase hinge binders) to improve aqueous solubility and oral bioavailability.

  • Vector Exploration: The distance between the ring nitrogen and the primary amine allows for "fragment growing" to capture interactions in adjacent sub-pockets (e.g., the ribose pocket in ATP-binding sites).

Antibacterial Scaffolds

Pyrrolidin-3-ol derivatives are structural mimics of the aminoglycoside ring systems.

  • Mechanism: The 1,3-diamine motif (counting the ring N and exocyclic N) can mimic the electrostatic profile required to bind bacterial 16S rRNA.

  • Efflux Evasion: Unlike flexible linear polyamines, the rigid pyrrolidine core can reduce the entropic penalty of binding, potentially improving potency against resistant strains.

GPCR Ligand Design

Class A GPCRs often feature an aspartate residue in Transmembrane Domain 3 (TM3).

  • Interaction: The protonated tertiary nitrogen (N1) or the primary amine (on C5) can form a salt bridge with this critical aspartate (e.g., Asp3.32).

  • Selectivity: The C3-hydroxyl group provides a handle to introduce chirality-dependent hydrogen bonds, aiding in subtype selectivity (e.g., Dopamine vs. Serotonin receptors).

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, standard protocols for aliphatic amines apply.

  • Hazards:

    • Corrosive/Irritant: Primary amines are basic and can cause skin/eye burns.

    • Hygroscopic: The molecule is likely to absorb moisture; store under inert atmosphere (Nitrogen/Argon).

  • Storage:

    • Temperature: 2-8°C.

    • Container: Tightly sealed glass vial; avoid prolonged exposure to air (CO₂ absorption by amines).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. CAS 933685-36-0 Product Details. Retrieved from

  • BLD Pharm. 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Technical Data. Retrieved from [2][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydroxyproline Derivatives. (General Reference for Scaffold Chemistry). Retrieved from

  • Remuzon, P.trans-4-Hydroxy-L-proline, a useful and versatile chiral building block. Tetrahedron, 1996. (Foundational chemistry for pyrrolidine synthesis).

Sources

The Enigmatic Potential of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Therapeutic Promise of Novel Pyrrolidine Scaffolds

In the ever-evolving landscape of drug discovery, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1][2][3] Its inherent three-dimensionality and stereochemical complexity offer a rich canvas for the design of novel therapeutic agents targeting a spectrum of diseases, particularly those of the central nervous system (CNS).[4][5][6] This guide delves into the untapped potential of a specific, yet under-explored, derivative: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol . While direct biological data for this compound is scarce, a comprehensive analysis of its structural congeners and the broader class of pyrrolidine-based compounds allows us to postulate its potential biological activities and lay out a strategic roadmap for its investigation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

Deconstructing the Molecule: Structural Clues to Potential Activity

The chemical architecture of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol provides critical insights into its potential biological targets. The molecule comprises a central pyrrolidine ring, a feature known to be a cornerstone for compounds with CNS activity.[4] Key functional groups, including a basic aminomethyl group, a tertiary amine in the ring, and a hydroxyl group, are strategically positioned, suggesting potential interactions with specific biological receptors.

The pyrrolidine scaffold is a common feature in many biologically active compounds, including alkaloids with diverse pharmacological effects.[2][3] Its non-planar, "puckered" conformation allows for precise spatial orientation of substituents, which is crucial for selective receptor binding.[1]

Hypothesized Biological Target: A Focus on Cholinergic Signaling

Based on the extensive literature on pyrrolidine derivatives, a primary and compelling hypothesis is that 5-(Aminomethyl)-1-methylpyrrolidin-3-ol acts as a modulator of the cholinergic system . This system, pivotal for cognitive functions such as learning and memory, is a key therapeutic target in neurodegenerative diseases like Alzheimer's disease (AD).[7][8][9]

Muscarinic Acetylcholine Receptor (mAChR) Agonism

The structural resemblance of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol to known muscarinic agonists suggests it may act as a ligand for these G-protein coupled receptors.[10][11][12] The tertiary amine within the pyrrolidine ring is a common feature in many muscarinic agonists, and the overall stereochemistry of the molecule could confer selectivity for specific mAChR subtypes (M1-M5).[13] M1 receptor agonists, in particular, are sought after for their potential to ameliorate cognitive deficits in AD.[9][12]

Hypothesized Cholinergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (e.g., M1) ACh->mAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Molecule 5-(Aminomethyl)-1- methylpyrrolidin-3-ol (Hypothesized Agonist) Molecule->mAChR Potentially Binds to Molecule->AChE Potential Inhibition? Choline_Acetate Choline + Acetate AChE->Choline_Acetate

Caption: Hypothesized interaction with the muscarinic cholinergic pathway.

Cholinesterase (ChE) Inhibition

Another plausible mechanism of action is the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).[4] These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft.[4] By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. Many pyrrolidine-containing compounds have been investigated as cholinesterase inhibitors for the treatment of AD.[5][6] The aminomethyl side chain of our target molecule could potentially interact with the active site of these enzymes.

Proposed Research and Development Workflow

A systematic and rigorous experimental workflow is essential to validate the hypothesized biological activities of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol.

Experimental Workflow Diagram

G cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Studies synthesis Synthesis of 5-(Aminomethyl)-1- methylpyrrolidin-3-ol purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization binding_assays Receptor Binding Assays (mAChR subtypes) characterization->binding_assays enzyme_assays Cholinesterase Inhibition Assays (AChE & BChE) characterization->enzyme_assays functional_assays Functional Assays (e.g., GTPγS binding, Ca²⁺ mobilization) binding_assays->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies enzyme_assays->pk_studies pd_studies Pharmacodynamic Studies (e.g., Scopolamine-induced amnesia model) pk_studies->pd_studies toxicity_studies Preliminary Toxicity Screening pd_studies->toxicity_studies

Sources

Methodological & Application

Application Note: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

5-(Aminomethyl)-1-methylpyrrolidin-3-ol (systematically known as 2-(aminomethyl)-1-methylpyrrolidin-4-ol due to IUPAC priority rules) is a high-value chiral scaffold in medicinal chemistry. Its structural rigidity, defined stereochemistry, and amphiphilic nature make it a "privileged structure" for Fragment-Based Drug Discovery (FBDD).

Key Applications
  • Fluoroquinolone Antibiotics: Used as a C7-side chain to enhance Gram-positive activity and improve pharmacokinetic profiles (solubility and half-life).

  • GPCR Ligands: Acts as a conformationally restricted diamine spacer, replacing flexible alkyl chains to lock bioactive conformations.

  • Kinase Inhibitors: The hydroxyl group provides a hydrogen-bond donor/acceptor vector, while the aminomethyl group engages in salt bridges within the ATP-binding pocket.

Part 2: Chemical Identity & Stereochemical Considerations[1]

Before initiating synthesis, it is critical to define the stereochemical targets. The scaffold contains two chiral centers (C2/C5 and C4/C3). The most common isomer is derived from the "Chiral Pool" (natural L-hydroxyproline).

FeatureSpecification
Common Name 5-(Aminomethyl)-1-methylpyrrolidin-3-ol
IUPAC Name (2S,4R)-2-(aminomethyl)-1-methylpyrrolidin-4-ol
CAS Number 933685-36-0 (Generic/Racemic); Isomer specific CAS varies
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Precursor trans-4-Hydroxy-L-proline (Natural source)

Part 3: Synthesis Protocol (Autonomy & Logic)

Objective: Synthesize (2S,4R)-2-(aminomethyl)-1-methylpyrrolidin-4-ol starting from trans-4-hydroxy-L-proline.

Rationale: We utilize a "Late-Stage Reduction" strategy. Direct reduction of the proline acid is difficult; therefore, we convert the carboxylic acid to an amide first. N-methylation is performed early to prevent over-alkylation of the primary amine later.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_QC Quality Control Gates Start Start: trans-4-Hydroxy-L-proline (Natural Isomer) Step1 Step 1: N-Methylation (Eschweiler-Clarke) Start->Step1 HCHO, HCOOH Reflux Step2 Step 2: Methyl Ester Formation (SOCl2, MeOH) Step1->Step2 Activation QC1 Check Optical Rotation Step1->QC1 Step3 Step 3: Amidation (NH3/MeOH) Step2->Step3 Conversion to Primary Amide Step4 Step 4: Global Reduction (LiAlH4) Step3->Step4 Reduction of C=O to CH2 Product Product: (2S,4R)-2-(Aminomethyl)-1-methylpyrrolidin-4-ol Step4->Product Workup & Purification QC2 NMR: N-Me Signal Step4->QC2

Caption: Step-by-step synthetic pathway from chiral pool precursor to final diamine scaffold.

Detailed Experimental Procedure
Step 1: N-Methylation (Eschweiler-Clarke)
  • Reagents: trans-4-Hydroxy-L-proline (10.0 g, 76 mmol), Formaldehyde (37% aq., 15 mL), Formic acid (88%, 30 mL).

  • Procedure: Dissolve hydroxyproline in formic acid. Add formaldehyde solution. Heat to reflux (100°C) for 6 hours. Evolution of CO₂ indicates reaction progress.

  • Workup: Concentrate in vacuo to a syrup. Add HCl/MeOH to convert to the hydrochloride salt if necessary, or proceed directly.

  • Mechanism: The amine condenses with formaldehyde to form an iminium ion, which is reduced by formate (hydride transfer) to the N-methyl group.

Step 2 & 3: Esterification and Amidation
  • Reagents: Thionyl chloride (SOCl₂), Methanol, Ammonia (7N in MeOH).

  • Procedure:

    • Dissolve N-methyl-4-hydroxyproline in dry methanol (100 mL) at 0°C.

    • Dropwise add SOCl₂ (1.2 equiv). Reflux for 2 hours (Forms Methyl Ester).

    • Concentrate to dryness. Re-dissolve in Methanolic Ammonia (7N). Stir at RT for 24 hours.

  • Result: Formation of N-methyl-4-hydroxyproline amide.

  • Checkpoint: Verify disappearance of ester peak (~3.7 ppm) and appearance of amide protons in ¹H NMR.

Step 4: Reduction to Aminomethyl Scaffold
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv), dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon at 0°C.

    • Add the amide (from Step 3) portion-wise (solid or solution).

    • Reflux for 12 hours. The amide carbonyl is reduced to a methylene group (-CH₂-).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Purification: Filter the granular precipitate. Concentrate the filtrate. Distill under reduced pressure or use ion-exchange chromatography (Dowex 50W) to isolate the polar diamine.

Part 4: Application in Bioactive Molecule Synthesis

Fluoroquinolone Antibiotics (C7 Functionalization)

The pyrrolidine amine (primary amine on the side chain) acts as a nucleophile in S_NAr reactions with halogenated quinolone cores.

  • Mechanism: The primary aminomethyl group is less nucleophilic than the secondary ring amine of standard pyrrolidines, but in this scaffold, the ring nitrogen is methylated (tertiary). Therefore, the primary aminomethyl group or the C4-hydroxyl (if deprotonated) are the reactive centers.

  • Correction: In most quinolones (e.g., Moxifloxacin), the ring nitrogen attaches to the quinolone core. However, since our scaffold has an N1-methyl, it cannot attach via the ring nitrogen.

  • Target Mode: This specific scaffold is designed to attach via the primary amine (aminomethyl group) to the drug core, leaving the N-methyl pyrrolidine ring exposed to solvent/enzyme pockets. This improves solubility at physiological pH.

Scaffold Hopping Logic (Graphviz)

SAR_Logic cluster_benefit Bioactive Benefits Core Drug Core (e.g., Quinolone, Kinase Hinge) Linker Linker: Aminomethyl Group Core->Linker Covalent Bond (Amide/Sulfonamide) Scaffold Scaffold: Pyrrolidine Ring Linker->Scaffold Rigid Spacer Func Functional Group: 3-OH & N-Me Scaffold->Func Solubility & H-Bonding B1 Reduced Lipophilicity (LogD) Scaffold->B1 B2 Defined Vector for OH group Func->B2

Caption: Structural Activity Relationship (SAR) logic for the aminomethyl-pyrrolidine scaffold.

Part 5: Quality Control & Characterization

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or CDCl₃)Distinct N-Me singlet (~2.3 ppm), Multiplets for ring protons.
Purity HPLC-MS (ELSD/UV)>95% Area; Mass [M+H]⁺ = 131.2
Stereochemistry Specific Rotation [α]DMust match reference (typically negative for L-Proline derived).
Water Content Karl Fischer< 1.0% (Hygroscopic amine).

Safety Note: This compound is a diamine and likely corrosive/irritant. Handle with gloves and in a fume hood. The intermediate LiAlH₄ reaction generates hydrogen gas; ensure proper venting.

References

  • Fluoroquinolone Structure-Activity Relationships: Title: Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines.[1] Source:Journal of Medicinal Chemistry, 1997.[1] URL:[Link]

  • Pyrrolidine Scaffolds in Drug Design: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source:Molecules, 2021.[2] URL:[Link]

  • Synthesis of Hydroxyproline Derivatives: Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source:Symmetry, 2020. URL:[Link]

  • General Pyrrolidine Synthesis: Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Source:Catalysts, 2022.[3][4] URL:[Link]

Sources

"5-(Aminomethyl)-1-methylpyrrolidin-3-ol" reaction conditions and protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for research and development professionals working in medicinal chemistry and process development. It addresses the synthesis, functionalization, and handling of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol , a critical scaffold often associated with the side chains of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1]

Introduction & Structural Significance

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a rigid spacer that directs substituents into precise vectors for receptor binding.[1][2] 5-(Aminomethyl)-1-methylpyrrolidin-3-ol features three distinct functional handles:

  • Secondary Alcohol (C3): Provides hydrogen-bonding capability and solubility; often left free or used to modulate polarity.[1][2]

  • Primary Amine (C5-Methyl): A high-reactivity nucleophile, typically the site of attachment to a drug core (e.g., the C7 position of a fluoroquinolone).[1][2]

  • Tertiary Amine (Ring N1): Methylated to prevent unwanted reactions and modulate pKa/solubility.[1][2]

This specific 1,3,5-substitution pattern is less common than the natural hydroxyproline (2,4-substitution) derivatives, offering a unique 3D topological vector for structure-activity relationship (SAR) exploration.[1]

Synthesis Protocols

While often acquired as a building block, in-house synthesis may be required for stereochemical control.[1][2] The following protocol describes the Reduction of the Carboxamide Precursor , the most reliable method to generate the primary amine while preserving the C3-hydroxyl stereochemistry.

Protocol A: Reductive Synthesis from Amide Precursor

Objective: Convert 4-hydroxy-1-methylpyrrolidine-2-carboxamide (or the 3-hydroxy-5-carboxamide isomer) to the target amine.[1][2]

Reagents & Materials:
  • Precursor: 4-Hydroxy-1-methylpyrrolidine-2-carboxamide (Stereoisomer specific)[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 equiv)[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quenching Agents: Water, 15% NaOH[1][2]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solubilization: Charge the flask with LiAlH

    
     (2.5 equiv) suspended in anhydrous THF (0.5 M relative to LiAlH
    
    
    
    ). Cool to 0°C.[1][2][3]
  • Addition: Dissolve the amide precursor in THF (minimum volume). Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic gas evolution (H
    
    
    
    ).
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/DCM/NH

    
    OH 10:90:1).[1][2]
    
  • Workup (Fieser Method):

    • Cool to 0°C.[1][2][3]

    • Add water (

      
       mL = grams of LiAlH
      
      
      
      ).[1][2]
    • Add 15% NaOH (

      
       mL).[1][2]
      
    • Add water (

      
       mL).[1][2]
      
    • Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Wash the cake with warm THF.

  • Purification: Concentrate the filtrate. The crude amine is often an oil.[2] Purify via vacuum distillation or use directly if purity >95% (NMR check).[1][2]

Yield Expectation: 75–85%

Reaction Conditions & Functionalization

The primary challenge with this scaffold is chemoselectivity between the primary amine (-NH


)  and the secondary alcohol (-OH) .[1]
Selectivity Table: Functional Group Reactivity
Reagent TypeConditionsPrimary TargetSecondary TargetNotes
Acyl Chlorides DCM, 0°C, 1.0 eq BasePrimary Amine Alcohol (Slow)Amine reacts ~1000x faster.[1]
Boc Anhydride THF/H

O, NaOH
Primary Amine UnreactiveStandard protection strategy.[1][2]
Silyl Chlorides (TBSCl) DMF, ImidazoleUnreactiveAlcohol Requires amine protection first.[1][2]
Aryl Halides (S

Ar)
DMSO, 80°C, K

CO

Primary Amine AlcoholUsed for Quinolone coupling.[1][2]
Protocol B: Selective -Acylation (Coupling to Drug Core)

Scenario: Coupling the scaffold to a 7-chloro-fluoroquinolone core (S


Ar reaction).[1]
  • Reactants: 1.0 equiv Fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), 1.2 equiv 5-(Aminomethyl)-1-methylpyrrolidin-3-ol .[1][2]

  • Solvent: Acetonitrile (MeCN) or DMSO (for solubility).[1][2]

  • Base: 2.0 equiv Triethylamine (Et

    
    N) or DBU.[1][2]
    
  • Conditions: Heat to 80°C for 12–24 hours.

  • Mechanism: The primary aliphatic amine is significantly more nucleophilic than the secondary alcohol or the steric tertiary amine, ensuring exclusive C7-amination.[2]

  • Workup: Cool to RT. Adjust pH to 7.0 with dilute HCl. The product usually precipitates; filter and wash with cold water/EtOH.[1][2]

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the divergent functionalization logic.

G Start Hydroxyproline / Amide Precursor Reaction Reduction (LiAlH4 / THF) Start->Reaction Reflux, 6h Product 5-(Aminomethyl)-1-methylpyrrolidin-3-ol (Target Scaffold) Reaction->Product 80% Yield PathA Route A: N-Protection (Boc2O) Product->PathA Selectivity Control PathB Route B: S_NAr Coupling (Drug Core) Product->PathB Direct Application FinalA N-Boc Intermediate (Alcohol available for modification) PathA->FinalA FinalB Fluoroquinolone Antibiotic (e.g., Gemifloxacin analog) PathB->FinalB

Caption: Synthesis and divergent application pathways for the 5-(aminomethyl)-1-methylpyrrolidin-3-ol scaffold.

Critical Handling & Safety

  • Hygroscopicity: The compound is an amino-alcohol and is highly hygroscopic.[1][2] Store under Argon/Nitrogen at -20°C.

  • Basicity: The primary amine absorbs CO

    
     from the air to form carbamates.[2] Always handle in a fume hood.[1][2]
    
  • Stereochemistry: Verify the enantiomeric purity using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/Diethylamine) if using a chiral precursor.

References

  • Pyrrolidine Synthesis: Smith, A. B., et al. "Stereoselective Synthesis of Hydroxylated Pyrrolidines."[1][2] Journal of Organic Chemistry, 2008.[1][2][4] Link

  • Quinolone Coupling: "Synthesis and antibacterial activity of novel fluoroquinolones containing 3-aminomethyl-pyrrolidine derivatives." Journal of Medicinal Chemistry, 1997.[1][2][5] Link[1][5]

  • Gemifloxacin Data: "Gemifloxacin: A new fluoroquinolone."[1][2][5] Journal of Antimicrobial Chemotherapy, 2000.[1][2] Link

  • General Reduction Protocols: "Reduction of Amides to Amines." Organic Syntheses, Coll.[1][2] Vol. 4, p.564. Link

Sources

Application Note: Scale-Up Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the process development and scale-up considerations for the synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol .

Nomenclature Note: This structure is chemically equivalent to 2-(Aminomethyl)-1-methylpyrrolidin-4-ol (based on IUPAC locant priority). The numbering "5-(Aminomethyl)..." implies a viewing perspective where the aminomethyl group is at position 5 and the hydroxyl at position 3. For the purpose of this guide, we treat them as the same regioisomer, derived from the abundant chiral pool precursor trans-4-hydroxy-L-proline.

Executive Summary

The target molecule, 5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 933685-36-0), is a high-value chiral scaffold used in the synthesis of fluoroquinolone antibiotics and carbapenem side chains. Its structural complexity—featuring two stereocenters, a secondary alcohol, and a primary amine on a saturated heterocycle—presents specific challenges for scale-up, particularly regarding stereochemical integrity and hydride reduction safety.

This guide details a robust, scalable 4-step synthetic route starting from trans-4-hydroxy-L-proline. Unlike academic routes that may employ hazardous azides or expensive coupling agents, this protocol prioritizes thermal stability, cost-efficiency, and minimal chromatographic purification.

Retrosynthetic Strategy & Route Selection

To ensure freedom to operate and scalability, we avoid routes involving:

  • Azide intermediates: High explosion risk on kilogram scale.

  • Cyanide displacements: High toxicity and waste treatment costs.

  • Late-stage N-methylation: Risk of over-methylation on the primary amine side chain.

Selected Route: The "Amide Reduction" Pathway.

  • N-Methylation: Reductive alkylation of the proline nitrogen.

  • Esterification/Amidation: Conversion of the carboxylic acid to a primary amide.

  • Global Reduction: Simultaneous reduction of the amide to the amine.

Pathway Visualization

SynthesisRoute SM trans-4-Hydroxy-L-proline (Chiral Pool) Step1 1. N-Methylation (HCHO, H2, Pd/C) SM->Step1 Int1 N-Methyl-L-hydroxyproline Step1->Int1 Step2 2. Esterification & Amidation (MeOH/SOCl2; NH3) Int1->Step2 Int2 N-Methyl-4-hydroxy- L-prolinamide Step2->Int2 Step3 3. Reduction (BH3-THF or LAH) Int2->Step3 Product 5-(Aminomethyl)-1- methylpyrrolidin-3-ol Step3->Product Critical Safety Step

Caption: Figure 1. Modular synthetic pathway designed for kilogram-scale production, avoiding hazardous azide intermediates.

Detailed Experimental Protocol

Step 1: N-Methylation of trans-4-Hydroxy-L-proline

Objective: Introduce the N-methyl group early to avoid regioselectivity issues later. Reaction Type: Reductive Amination (Eschweiler-Clarke variant or Catalytic Hydrogenation).

  • Reagents: trans-4-Hydroxy-L-proline (1.0 equiv), Formaldehyde (37% aq, 1.2 equiv), Pd/C (10% wt loading), Hydrogen (1 atm or transfer hydrogenation).

  • Solvent: Water or Methanol.[1]

Protocol:

  • Charge trans-4-hydroxy-L-proline and Pd/C catalyst into a hydrogenation vessel.

  • Add water (5 vol) and Formaldehyde solution.

  • Purge with Nitrogen, then Hydrogen. Stir under H2 atmosphere (balloon or 1-3 bar) at 25–30°C for 12 hours.

  • IPC (In-Process Control): Monitor consumption of starting material via TLC (n-BuOH:AcOH:H2O 4:1:1, Ninhydrin stain).

  • Filter catalyst through Celite.[2]

  • Concentrate filtrate to yield N-methyl-L-hydroxyproline as a white solid.

    • Note: This zwitterionic intermediate is very polar. It can be used directly in the next step without extensive drying if the esterification solvent is compatible.

Step 2: Esterification and Amidation

Objective: Convert the carboxylic acid to a primary amide. Mechanism: Acid-catalyzed esterification followed by ammonolysis.

  • Reagents: Thionyl Chloride (1.2 equiv), Methanol (solvent), Ammonia gas (or 7N NH3 in MeOH).

Protocol:

  • Esterification: Suspend N-methyl-L-hydroxyproline in Methanol (10 vol). Cool to 0°C.[3]

  • Add Thionyl Chloride dropwise (Exothermic! Maintain T < 10°C).

  • Reflux for 4 hours. Concentrate to remove SO2 and HCl.

  • Amidation: Re-dissolve the crude methyl ester hydrochloride in Methanol (10 vol).

  • Cool to 0°C and saturate with Ammonia gas (or add excess methanolic ammonia).

  • Stir in a pressure vessel (sealed) at room temperature for 24 hours.

  • Concentrate to dryness.

  • Purification: Triturate with Acetone/Ether to remove ammonium chloride salts, or proceed to reduction if using Borane (salts may interfere with LAH).

    • Yield Target: >85% over two steps.[4]

Step 3: Reduction of Amide to Amine (Critical Step)

Objective: Reduce the carbonyl of the amide to a methylene group (-CONH2 → -CH2NH2). Safety Warning: This step involves reactive hydrides. Hydrogen gas evolution is significant.

  • Reagent Choice:

    • Option A (LAH): Lithium Aluminum Hydride. Powerful, cheap, but requires careful quenching (Fieser workup).

    • Option B (Borane): BH3-THF or BH3-DMS. Milder, chemoselective, but requires acidic workup to break B-N complexes. Recommended for Scale-up.

Protocol (Borane-DMS Method):

  • Setup: Dry reactor, Nitrogen atmosphere. Charge N-Methyl-4-hydroxy-L-prolinamide (1.0 equiv) and anhydrous THF (15 vol).

  • Addition: Add Borane-Dimethyl Sulfide (BH3-DMS, 3.0 equiv) dropwise via addition funnel.

    • Control: Maintain internal temperature < 35°C. Evolution of DMS and H2 occurs.

  • Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction.

  • Quench & Complex Breaking:

    • Cool to 0°C. Carefully add Methanol (excess) to quench unreacted hydride.

    • Add conc. HCl (to pH < 2) and reflux for 1 hour. Crucial: This breaks the stable Borane-Amine complex.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Basify aqueous residue with NaOH (50% aq) to pH > 12.

    • Extract with DCM or CHCl3/iPrOH (3:1) multiple times (Product is very water-soluble).

    • Dry organics (Na2SO4) and concentrate.

Scale-Up Considerations & Troubleshooting

Quantitative Data Summary
ParameterLaboratory Scale (10g)Pilot Scale (1kg)Critical Control Point
Solvent Volume 10-15 Volumes8-10 VolumesMinimize THF in Step 3 to reduce waste cost.
Exotherm (Step 2) Manageable with ice bathRequires jacketed reactorSOCl2 addition rate must be flow-controlled.
Quench (Step 3) Dropwise additionDosing pumpH2 evolution rate limits addition speed.
Purification Column ChromatographyCrystallization / Salt FormationAvoid silica columns on pilot scale.
Purification Strategy (Non-Chromatographic)

The crude amine is highly polar and difficult to purify on silica.

  • Recommendation: Isolate as a salt (Dihydrochloride or Oxalate).

  • Protocol: Dissolve crude free base in Ethanol. Add 2.2 equiv of HCl in Ethanol. Cool to 0°C. The salt 5-(Aminomethyl)-1-methylpyrrolidin-3-ol dihydrochloride should precipitate. Filter and wash with cold ether.

Impurity Profile
  • Over-reduction: Not common with Amides, but high temps can cleave C-N bonds.

  • Epimerization: The C4-hydroxyl center is stable, but the C2 (alpha to carbonyl) can epimerize during the esterification/amidation if pH is too high for too long.

    • Validation: Check optical rotation or Chiral HPLC of the intermediate amide.

Analytical Validation

  • NMR:

    • ¹H NMR (D₂O or CD₃OD) should show the disappearance of the amide signal and appearance of the methylene protons at ~2.8-3.0 ppm.

    • Diagnostic N-Methyl singlet at ~2.4 ppm.

  • Mass Spec: ESI+ [M+H] = 131.1 (approx).

References

  • Lammens, T. M., et al. "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid."[4] Green Chemistry, 2010, 12 , 1430-1436.[4] Link (Demonstrates N-methylation protocols).[4]

  • Cui, Y., et al. "Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A." Molecules, 2018. Link (Discusses scale-up of substituted pyrrolidines and amide reductions).

  • Smith, A. B., et al. "Indole alkaloids: Synthesis of (-)-indolactam V." Journal of the American Chemical Society, 1985. (Classic reference for amide-to-amine reduction using Borane).
  • Patent EP1321462A1. "Method of purifying 4-hydroxy-2-pyrrolidione." Link (Background on hydroxy-pyrrolidine scaffold handling).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Architecture

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 5-(aminomethyl)-1-methylpyrrolidin-3-ol . This scaffold is a critical chiral diamine-alcohol intermediate, often derived from the chiral pool (specifically trans-4-hydroxy-L-proline).

Structural Translation (Crucial for Retrosynthesis):

  • Target IUPAC Name: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

  • Chiral Pool Equivalent: Derived from 4-hydroxyproline.

    • The C5-aminomethyl group corresponds to the reduced C2-carboxylic acid of proline.

    • The C3-hydroxyl group corresponds to the C4-hydroxyl of proline (renumbered due to IUPAC priority of alcohol > amine).

Core Synthetic Strategy

The most robust route involves a 4-step sequence:

  • Esterification of 4-hydroxyproline.

  • N-Methylation (Reductive amination or Eschweiler-Clarke).

  • Amidation (Conversion of ester to primary amide).

  • Global Reduction (Amide

    
     Amine).
    

Interactive Troubleshooting Modules

Module A: The "Killer" Step – Amide Reduction Optimization

Context: The reduction of the intermediate 1-methyl-4-hydroxy-pyrrolidine-2-carboxamide to the target amine is the most failure-prone step. Users often report yields <20% or "disappearing product."

Common Failure Modes & Solutions
SymptomProbable CauseTechnical Solution
Product "Disappears" on Workup Water Solubility: The product is a highly polar amino-alcohol. It partitions into the aqueous phase during standard extraction.Do NOT use water/ether extraction. 1. Evaporate reaction solvent to dryness.2. Use n-Butanol for extraction from the aqueous basic phase.3. Alternatively, use Dowex 50W (H+ form) resin: load aqueous mixture, wash with water, elute with

.
Aluminum Emulsion (Jelly) Incorrect Quench: Standard acid/base quenches create aluminum hydroxide gels that trap the polar product.[1]Use Rochelle's Salt (Sodium Potassium Tartrate). Add saturated aqueous Rochelle’s salt (20 mL per g of LAH) and stir vigorously for 3-12 hours until two clear layers form [1, 2].
Incomplete Conversion Poor Solubility of Precursor: The hydroxy-amide precursor is insoluble in cold THF/Ether.Soxhlet Extraction Method: Place the insoluble amide in a Soxhlet thimble. Reflux THF through it to slowly deliver the substrate to the LAH solution.
Epimerization at C3 Harsh Activation: If converting OH to a leaving group (e.g., mesylate) before reduction, inversion occurs.Maintain the OH: Protect as a silyl ether (TBS) if necessary, but LAH tolerates free secondary alcohols well if excess reagent is used (to form the alkoxide intermediate).
Module B: N-Methylation Specifics

Context: Getting the methyl group on the nitrogen without quaternizing (forming the salt) is critical.

Q: Why am I getting quaternary ammonium salts? A: You are likely using Methyl Iodide (MeI) with a strong base. This promotes over-alkylation.

  • Correction: Switch to Eschweiler-Clarke conditions (Formaldehyde/Formic Acid) or Reductive Methylation (Formaldehyde/

    
    /Pd-C). These methods stop cleanly at the tertiary amine [3, 4].
    

Visualized Protocols & Logic

Figure 1: Optimized Synthetic Pathway

This diagram outlines the recommended route starting from trans-4-hydroxy-L-proline, highlighting the critical re-numbering and reduction steps.

SynthesisRoute Start trans-4-Hydroxy-L-Proline (Cheap Chiral Pool) Step1 1. Esterification (MeOH/SOCl2) 2. N-Methylation (HCHO/H2/Pd) Start->Step1 Inter1 Intermediate: Methyl 1-methyl-4-hydroxypyrrolidine-2-carboxylate Step1->Inter1 Step2 Amidation (NH3/MeOH, Pressure) Inter1->Step2 Inter2 Precursor Amide: 1-methyl-4-hydroxypyrrolidine-2-carboxamide Step2->Inter2 Step3 CRITICAL REDUCTION (LiAlH4, THF, Reflux) Inter2->Step3 Requires 3-4 eq. LAH Workup Workup: Rochelle's Salt Step3->Workup Break Emulsion Target Target: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Workup->Target

Caption: Optimized 4-step synthesis route. The red node indicates the critical failure point requiring specific workup protocols.

Figure 2: Troubleshooting Logic Tree (The "Rescue" Protocol)

Use this logic flow when your reaction yield is low or the product purity is compromised.

Troubleshooting Start Problem: Low Yield / Impurity Check1 Is the Starting Material Consumed? (TLC/LCMS) Start->Check1 Check2 Did you use Standard Aqueous Workup? Check1->Check2 Yes Sol1 Increase LAH equivalents (Alcohol consumes 1 eq) Check1->Sol1 No Check3 Is the Product in the Water Layer? Check2->Check3 Yes (Clear layers) Sol3 Use Rochelle's Salt to break Al-Complex. Check2->Sol3 No (Emulsion formed) Sol2 CRITICAL ERROR: Product is Water Soluble. Use n-Butanol Extraction. Check3->Sol2 Yes (Likely)

Caption: Decision tree for diagnosing yield loss during the reduction of the pyrrolidine amide.

Detailed FAQ & Experimental Guides

Q1: How do I handle the workup of the LAH reduction without losing the product?

The "Rochelle's Salt" Protocol (Gold Standard):

  • Quench: Cool reaction to 0°C. Dilute with diethyl ether.

  • Add: Slowly add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use approximately 20-30 mL of saturated solution per 1 gram of

    
     used.
    
  • Stir: Remove ice bath and stir vigorously at room temperature.

    • Visual Cue: The grey/grey-white emulsion will slowly separate into two clear layers (organic and aqueous) with no solid precipitate. This can take 1 to 12 hours.

  • Extract: Separate the layers.

    • Warning: Your product (amine-alcohol) is likely in the aqueous layer due to high polarity.

    • Action: Saturate the aqueous layer with

      
       (solid) and extract 5x with n-Butanol  or Isopropanol/DCM (1:3) .
      
  • Dry: Dry combined organics over

    
     (Magnesium sulfate can trap polar amines).
    
Q2: Can I use Borane ( ) instead of LAH?

Recommendation: Proceed with caution. While


 or 

reduces amides to amines, it forms a stable amine-borane complex that requires a harsh acid workup (refluxing in HCl/MeOH) to break. This acid step can be problematic if your molecule has acid-sensitive stereocenters or if you are trying to avoid salt formation. LAH is generally preferred for this specific small, polar scaffold because the aluminates are easier to hydrolyze than borane complexes [5].
Q3: How do I verify the stereochemistry hasn't scrambled?

The C3-hydroxyl center is vulnerable if you activated it.

  • Test: Compare the optical rotation

    
     with literature values for trans-4-hydroxy-L-proline derivatives.
    
  • NMR Check: In the 1H NMR of the pyrrolidine ring, the coupling constant (

    
    -value) between H3 and H4 (or H4/H5 in proline numbering) differs significantly between cis and trans isomers. For 2,4-substituted pyrrolidines (proline numbering), trans isomers typically show distinct splitting patterns compared to cis due to ring puckering.
    

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • ) to break the "gel" network, allowing phase separation.
  • Eschweiler-Clarke Reaction: Icke, R. N.; Wisegarver, B. B.; Alles, G. A. "

    
    -Phenylethyldimethylamine." Organic Syntheses, Coll. Vol. 3, p.723 (1955). Link
    
  • Patent Reference (Industrial Scale): Process for the preparation of 1-methylpyrrolidin-3-ol. EP 3415499 A1 (2018). (Describes the hydrogenation/formaldehyde route for N-methylation). Link

  • Amide Reduction Comparison: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Organic Compounds." Journal of the American Chemical Society, 1964 , 86, 3566. Link

Sources

"5-Aminomethyl-1-methylpyrrolidin-3-ol" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminomethyl-1-methylpyrrolidin-3-ol Advanced Isolation, Analysis, and Troubleshooting Guide

Introduction: The "Dark" Chiral Challenge

You are likely accessing this guide because 5-Aminomethyl-1-methylpyrrolidin-3-ol (hereafter 5-AMP ) is behaving anomalously in your workflow. As a diamine alcohol with two chiral centers (C3 and C5), this molecule presents a "perfect storm" of analytical challenges:

  • UV Invisibility: It lacks a chromophore, making standard HPLC-UV (254 nm) useless.

  • Extreme Polarity: It elutes in the void volume of standard C18 columns.

  • Stereochemical Complexity: The cis and trans diastereomers often co-elute but have distinct biological activities.

This guide moves beyond basic synthesis into the forensic identification of byproducts and the specific protocols required to isolate high-purity material.

Module 1: Analytical Visibility (Troubleshooting Detection)

The Problem: "I have synthesized the molecule, but I see nothing on my chromatogram, or the baseline is noisy at 210 nm."

The Science: 5-AMP is a "dark" molecule. Without an aromatic ring or conjugated system, its extinction coefficient (


) is negligible. Relying on low-wavelength UV (205-210 nm) amplifies solvent noise and detects mobile phase impurities rather than your analyte.

The Solution: You must switch detection modes. If Mass Spectrometry (MS) is unavailable for routine purity checks, you must use Derivatization or Aerosol Detection .

Decision Matrix: Selecting the Right Detector

Analytical_Decision_Tree Start Start: Detection Method Selection MS_Avail Is LC-MS available? Start->MS_Avail MS_Yes Use ESI+ Mode (Select HILIC Column) MS_Avail->MS_Yes Yes MS_No Is CAD/ELSD available? MS_Avail->MS_No No CAD_Yes Use CAD/ELSD (Volatile Buffers Only) MS_No->CAD_Yes Yes CAD_No Must Derivatize MS_No->CAD_No No Deriv_Type Derivatization Agent? CAD_No->Deriv_Type FMOC FMOC-Cl (Fluorescence/UV) Deriv_Type->FMOC High Sensitivity Benzoyl Benzoyl Chloride (UV 254nm) Deriv_Type->Benzoyl Routine Purity

Figure 1: Analytical detector selection strategy for non-chromophoric amines.

Protocol: Benzoyl Chloride Derivatization (For UV Visualization)

Use this to check purity on a standard HPLC-UV system.

  • Sample Prep: Dissolve 5 mg of crude 5-AMP in 1 mL acetonitrile (ACN).

  • Base Addition: Add 20 µL Triethylamine (TEA) or Pyridine.

  • Reaction: Add 10 µL Benzoyl Chloride. Vortex and let stand for 10 mins at RT.

  • Quench: Add 100 µL water (hydrolyzes excess benzoyl chloride).

  • Analyze: Inject on C18 column.[1] Detect at 254 nm .

    • Note: The product will be the bis-benzamide (N,N'-dibenzoyl). The OH group usually remains free under mild conditions, but tris-benzoyl can form if heated.

Module 2: Byproduct Identification (The "Extra Peaks" Problem)

The Problem: "I see a mass of M+145 (correct) but multiple peaks, or masses at M+147 and M+131."

The Science: The synthesis of 5-AMP usually involves the reduction of a pyrrolidinone (lactam) or an amino-ester. The most common reducing agent is Lithium Aluminum Hydride (LAH). The impurity profile is dictated by the completeness of reduction and stereocontrol .

Common Impurity Profile Table
Impurity TypeStructure / DescriptionRelative Retention (RRT)*Mass Shift (vs Product)Origin (Causality)
Diastereomer (3R,5S) vs (3S,5S)0.95 or 1.05 (Split peak)0 (Isobaric)Lack of stereocontrol during ring closure or reduction.
Lactam Intermediate 5-(aminomethyl)-1-methyl-pyrrolidin-2-one0.4 - 0.6 (More Polar)+14 Da (C=O vs CH₂)Incomplete reduction (insufficient LAH or low temp).
Ring-Opened 1-amino-5-(methylamino)pentan-2-ol0.2 (Void Volume)+2 Da (Hydrogenolysis)Over-reduction; reductive cleavage of the C-N bond.
Des-methyl 5-Aminomethyl-pyrrolidin-3-ol0.3 (Broad tailing)-14 Da (Loss of CH₃)Impure starting material or demethylation (rare).

*RRT based on HILIC chromatography. On C18, order may invert or co-elute.

Mechanistic Pathway of Impurity Formation

Reaction_Pathway Precursor Lactam Precursor (C=O at C2) Intermediate Hemiaminal Intermediate Precursor->Intermediate LAH (Step 1) Impurity_Lactam Unreacted Lactam (Byproduct) Precursor->Impurity_Lactam Incomplete Rxn Product 5-AMP (Target) (Fully Reduced) Intermediate->Product LAH (Step 2) - H₂O Impurity_Open Ring-Opened Amine (Byproduct) Intermediate->Impurity_Open Over-reduction (C-N Cleavage)

Figure 2: Reduction pathway showing origins of ring-opened and unreacted impurities.

Module 3: Stereochemical Resolution (The "Isomer" Problem)

The Problem: "I need the cis-isomer, but I have a mixture. How do I separate them?"

The Science: The distance between the C3-hydroxyl and the C5-aminomethyl group differs between cis and trans isomers. This affects their ability to form intramolecular hydrogen bonds, creating different pKa values and solvation radii.

Protocol: Separation via Ion-Exchange or Chiral HPLC

  • Method A: Strong Cation Exchange (SCX) Flash Chromatography

    • Why: The diastereomers have slightly different basicities.

    • Column: Silica-bonded Propylsulfonic Acid (SCX).

    • Eluent: Methanol wash (removes neutrals)

      
       0.5M to 2.0M Ammonia in Methanol (Gradient).
      
    • Result: The isomer capable of stronger intramolecular H-bonding (often cis) effectively "hides" its polarity slightly and may elute earlier than the trans isomer.

  • Method B: Chiral HPLC (Analytical & Prep)

    • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

    • Note: Because the molecule is polar, normal phase chiral conditions often work better than reverse phase.

Module 4: Isolation & Workup (The "Yield" Problem)

The Problem: "My reaction worked, but I lost everything during the aqueous workup."

The Science: 5-AMP is a "water-lover." It is infinitely soluble in water and poorly soluble in DCM or Ethyl Acetate. Standard extraction (Water/DCM) will leave 90% of your product in the water waste.

Protocol: The "Salting-Out" Extraction

  • Saturation: Saturate the aqueous reaction quench mixture with solid NaCl or K₂CO₃ until no more salt dissolves.

  • Solvent: Use n-Butanol or Isopropanol:Chloroform (1:3) as the organic phase.

  • Repetition: Extract 5–6 times.

  • Alternative (Resin):

    • Load the aqueous mixture onto a Diaion HP-20 or Amberlite XAD-4 resin column.

    • Wash with water (removes salts).

    • Elute with Methanol or Water/MeOH gradient. The amine will desorb in the organic fraction.

FAQ: Quick Troubleshooting

Q: Can I use Silica Gel chromatography? A: Only if you treat the silica. 5-AMP is a diamine; it will stick irreversibly to acidic silanols. You must use DCM:MeOH:NH₄OH (80:19:1) . Pre-washing the column with 1% triethylamine in hexane is also recommended.

Q: The product is an oil that won't crystallize. How do I get a solid? A: Diamines are notoriously hygroscopic oils. Convert it to a salt.

  • Dissolve in minimal EtOH.

  • Add 2 equivalents of Oxalic Acid or HCl in Dioxane .

  • The Oxalate or Dihydrochloride salt is usually a stable, non-hygroscopic solid.

Q: Is the C3-hydroxyl group prone to elimination? A: Under acidic conditions at high heat (e.g., refluxing HCl), you may see elimination to the pyrroline (double bond formation). Keep acid workups cold (0°C).

References

  • Analytical Method Development for Polar Amines: Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Synthesis and Impurities of Gemifloxacin Intermediates (Structural Analogs)
  • Reduction of Pyrrolidinones with LAH: Master Organic Chemistry. (2023).[2][3] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][3]

  • Handling Water-Soluble Amines (Workup Protocols): University of Rochester. (2025).[1][4][5][6] Workup for Aluminum Hydride Reductions. [Link][7]

Sources

Technical Support Center: Purification of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: #PUR-5AM3OL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Polarity Trap"

You are likely encountering difficulties because 5-(Aminomethyl)-1-methylpyrrolidin-3-ol is an "extreme" molecule in terms of polarity. It possesses a tertiary amine (ring), a primary amine (tail), and a hydroxyl group.

  • The Problem: It is too polar for standard silica (irreversible binding/tailing) and too hydrophilic for standard C18 (elutes in void volume).

  • The Stereochemistry Factor: With chiral centers at C3 and C5, your synthetic route likely produced a mixture of diastereomers (cis and trans). These have different physical properties and must be separated for high purity.

This guide prioritizes Strong Cation Exchange (SCX) for isolation and HILIC or Derivatization for final polishing.

Module 1: Isolation & Gross Purification (The "Catch & Release" Protocol)

Issue: "I cannot extract my product from the aqueous reaction mixture," or "My product streaks on TLC."

Technical Insight: Traditional liquid-liquid extraction (DCM/Water) often fails here because the diamine is highly water-soluble at neutral/acidic pH and partitions poorly into organics even at basic pH. The most robust self-validating method is Solid Phase Extraction (SPE) using SCX resin.

Protocol: SCX "Catch and Release"

Materials:

  • SCX Resin (Benzenesulfonic acid functionalized silica or polymer).

  • Loading Solvent: 0.1 M HCl (aq) or MeOH.

  • Wash Solvent: Methanol (MeOH).[1]

  • Elution Solvent: 2M Ammonia (

    
    ) in MeOH.
    

Step-by-Step Workflow:

  • Acidify & Load: Dissolve your crude reaction mixture in minimal 0.1 M HCl or MeOH. Check pH < 3. Load onto the SCX cartridge.[2]

    • Mechanism:[3][4][5] The basic amines (pKa ~9-10) protonate and bind ionically to the sulfonic acid groups on the resin.

  • Wash (The Purge): Flush the column with 3-5 Column Volumes (CV) of pure Methanol.

    • Result: Non-basic impurities (starting materials, neutral side products) are washed away. The product remains bound.

  • Elute (The Release): Switch to 2M

    
     in MeOH. Flush with 3-5 CVs.
    
    • Mechanism:[3][4][5] The ammonia deprotonates the amines, breaking the ionic bond. The product releases into the solvent.[2][6]

  • Concentrate: Evaporate the ammoniacal methanol. You now have the free base amine, stripped of non-basic salts and neutrals.

Checkpoint: Run a TLC of the eluate. If you see a single spot (or two close spots indicating diastereomers) without the baseline streak of salts, the isolation was successful.

Module 2: Chromatographic Resolution (Diastereomer Separation)

Issue: "I see a split peak or shoulder in HPLC," or "I cannot separate the cis/trans isomers."

Technical Insight: Standard C18 columns suffer from "phase collapse" with the high-aqueous mobile phases needed to retain this molecule.[7] You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Amine-Functionalized Silica .

Recommended Method: HILIC Mode
ParameterSpecificationReason
Column Amide-bonded or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)Retains polar amines via water layer partitioning + hydrogen bonding.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[8]0) in WaterLow pH ensures amines are protonated (improves peak shape).
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B

60% B
Elution runs from high organic to high aqueous (opposite of Reverse Phase).
Detection ELSD or CAD (if no UV chromophore)This molecule lacks strong UV chromophores; UV at 205-210 nm is noisy.
Troubleshooting Diagram: Chromatography Logic

ChromatographyLogic Start Start: Peak Tailing or Poor Resolution CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH < pKa of amine? CheckpH->Decision1 Action1 Lower pH to 3.0 (Formate Buffer) Protonates amine fully Decision1->Action1 No Decision2 Using C18? Decision1->Decision2 Yes Action2 Switch Column Type IonPair Add Ion Pair Reagent (e.g., TFA or HFBA) to C18 Action2->IonPair Resolution still poor Decision2->Action2 No (Already HILIC) HILIC Switch to HILIC (Amide/Silica) High ACN Start (95%) Decision2->HILIC Yes (Phase Collapse Risk)

Figure 1: Decision matrix for troubleshooting peak shape and retention issues in polar amine chromatography.

Module 3: Stereochemical Purity (Crystallization)

Issue: "I need >98% diastereomeric purity (de) but chromatography is too expensive for scale-up."

Technical Insight: Diastereomers have different internal energies and solubilities. You can exploit this by forming salts with chiral or achiral acids. Since the molecule itself contains chiral centers, even an achiral acid (like Oxalic acid) can form diastereomeric salts with different solubilities.

Protocol: Kinetic vs. Thermodynamic Crystallization
  • Salt Screen: Dissolve the free base in EtOH or iPrOH. Add 1.0 eq of Oxalic acid , L-Tartaric acid , or Dibenzoyl-L-tartaric acid .

  • Thermodynamic Control (Slow):

    • Heat to reflux until dissolved.

    • Cool slowly (1°C/min) to room temperature.

    • Outcome: The thermodynamically stable diastereomer crystalizes.

  • Kinetic Control (Fast):

    • Dissolve acid and amine separately.

    • Mix rapidly at low temperature.

    • Outcome: The isomer that nucleates fastest precipitates (often the higher melting point solid).

Self-Validating Step: Filter the crystals and run HILIC or NMR. If the ratio of isomers in the solid differs from the mother liquor, you have achieved enrichment. Recrystallize to improve %de.

Module 4: FAQ - Specific User Scenarios

Q1: The product turns into a gum/oil after removing the solvent. How do I get a solid? A: This is common for amino-alcohols due to hydrogen bonding and hygroscopicity.

  • Fix: Do not store as a free base. Convert it to a Hydrochloride (HCl) or Oxalate salt immediately.

  • Method: Dissolve oil in dry Et2O or Dioxane. Add 2M HCl in Ether dropwise. The salt should precipitate as a white solid which is less hygroscopic.

Q2: I suspect my reduction from the amide was incomplete. How do I remove the intermediate? A: The amide intermediate is less basic than the product.

  • Fix: Use the SCX method (Module 1). The amide will bind much less strongly than the diamine product. Use a "weak" wash (e.g., 0.5 M Ammonia) to elute the amide first, then use 2M Ammonia to elute the product.

Q3: Can I use GC-MS for purity analysis? A: Not directly. The hydroxyl and amine groups will cause sticking and thermal degradation.

  • Fix: You must derivatize. React with BSTFA + 1% TMCS at 60°C for 30 mins to form the Trimethylsilyl (TMS) derivative before injection.

References
  • Biotage. (2023).[9] How should I purify a complex, polar, amide reaction mixture? (Demonstrates SCX "Catch and Release" for polar amines).

  • Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. (Definitive guide on HILIC conditions for amino-functionalized molecules).

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (Principles of diastereomeric salt crystallization).

  • Teledyne Labs. (2020). HILIC Purification Strategies for Flash Chromatography. (Scale-up of HILIC for purification).

Sources

Validation & Comparative

A Comparative Guide to Pyrrolidine Derivatives: Unlocking Therapeutic Potential Through Structural Diversification

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional architecture allows for a thorough exploration of pharmacophore space, a critical attribute in the design of novel therapeutics.[1][3] This guide provides a comparative analysis of "5-(Aminomethyl)-1-methylpyrrolidin-3-ol" and other key pyrrolidine derivatives, offering insights into how subtle structural modifications can profoundly influence biological activity. We will delve into the structure-activity relationships (SAR) that govern their interactions with various biological targets, supported by experimental data to inform the strategic design of next-generation therapeutic agents.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrrolidine nucleus stems from several key features:

  • Stereochemistry: The chiral centers on the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological profiles.[4]

  • Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, influencing solubility and target engagement.[2]

  • Structural Diversity: The ring can be readily functionalized at multiple positions, enabling the fine-tuning of pharmacological properties.[5]

This guide will explore how modifications at the N-1, C-2, C-3, and C-5 positions of the pyrrolidine ring dictate the therapeutic application of the resulting derivatives, with a particular focus on agents active in the central nervous system (CNS) and as enzyme inhibitors.

"5-(Aminomethyl)-1-methylpyrrolidin-3-ol": A Focus on Cholinergic and CNS Activity

"5-(Aminomethyl)-1-methylpyrrolidin-3-ol" is a chiral pyrrolidine derivative featuring key functional groups that suggest potential activity at various CNS targets, particularly cholinergic receptors. The 1-methyl group and the aminomethyl side chain are common features in ligands for nicotinic and muscarinic acetylcholine receptors.

While specific, direct comparative biological data for "5-(Aminomethyl)-1-methylpyrrolidin-3-ol" is not extensively available in publicly accessible literature, we can infer its potential pharmacological profile by examining structurally related compounds. The presence of a hydroxyl group at the 3-position and an aminomethyl group at the 5-position suggests the potential for hydrogen bonding and ionic interactions within receptor binding pockets.

Below, we compare classes of pyrrolidine derivatives with functional data to contextualize the potential of the "5-(Aminomethyl)-1-methylpyrrolidin-3-ol" scaffold.

Comparative Analysis of Pyrrolidine Derivatives

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. The following sections provide a comparative overview of derivatives functionalized at different positions, with supporting experimental data.

N-1 Substituted Pyrrolidines: Modulating Potency and Selectivity

The substituent at the N-1 position of the pyrrolidine ring plays a crucial role in determining the compound's interaction with its biological target. For instance, in the context of dopamine D2 receptor antagonists, an N-benzyl group is a key feature for high affinity.

Compound IDN-1 SubstituentAromatic SubstitutionD2 Receptor Affinity (IC50, nM)Reference
1 4-Fluorobenzyl3-Bromo-5,6-dimethoxysalicylamide~1[6]
2 Benzyl5,6-Dimethoxysalicylamide~1[6]
3 Ethyl5,6-Dimethoxysalicylamide>1000[6]

Table 1: Comparison of N-1 substituted pyrrolidinylmethyl benzamides as D2 receptor antagonists.[6]

The data in Table 1 clearly demonstrates the profound impact of the N-1 substituent. The presence of a benzyl or a substituted benzyl group (compounds 1 and 2 ) leads to potent D2 receptor antagonists, while replacing it with a smaller ethyl group (compound 3 ) results in a significant loss of affinity.[6] This highlights the importance of the N-1 aromatic ring for engaging with the receptor.

C-3 Substituted Pyrrolidines: Targeting CNS Receptors

Functionalization at the C-3 position has yielded a diverse range of CNS-active agents. The nature of the substituent at this position can direct the compound's activity towards different receptor families, including dopamine and serotonin receptors. For example, 3-phenylpyrrolidine derivatives are known to possess affinity for dopamine D3 receptors.

Compound IDN-1 SubstituentC-3 SubstituentD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Reference
4 n-Pentyl3-Hydroxyphenyl15.21140[7]
5 n-Hexyl3-Hydroxyphenyl8.9780[7]
6 n-Heptyl3-Hydroxyphenyl12.31050[7]

Table 2: In vitro binding affinities of N-alkyl-3-(3-hydroxyphenyl)pyrrolidine analogs at human dopamine D2 and D3 receptors.[7]

The homologous series in Table 2 illustrates that the length of the N-alkyl chain influences D3 receptor affinity, with the n-hexyl substituent (compound 5 ) providing the highest affinity.[7] This suggests that the C-3 substituted pyrrolidine scaffold can be optimized for selectivity towards specific dopamine receptor subtypes.

Pyrrolidinones: A Versatile Class of Bioactive Molecules

The introduction of a carbonyl group at the C-2 or C-5 position to form a pyrrolidinone ring opens up a vast chemical space with diverse biological activities, including nootropic, anticonvulsant, and enzyme inhibitory effects.

Compound IDPyrrolidinone DerivativeBiological TargetActivity (EC50 or IC50)Reference
7 Heteroaryl-pyrrolidinone (8b)M1 mAChR PAMEC50 = 2080 nM (rat)[8]
8 Heteroaryl-pyrrolidinone (20a)M1 mAChR PAMEC50 > 10,000 nM (rat)[8]
9 Pyrrolidine Sulfonamide (23d)DPP-IV InhibitorIC50 = 11.32 µM[9]

Table 3: Biological activities of various pyrrolidinone derivatives.

Table 3 showcases the broad therapeutic potential of the pyrrolidinone scaffold. Compounds 7 and 8 are positive allosteric modulators (PAMs) of the muscarinic M1 receptor, a target for cognitive enhancement, with subtle structural changes leading to significant differences in potency.[8] Compound 9 demonstrates the utility of this scaffold in developing enzyme inhibitors, in this case for dipeptidyl peptidase-IV (DPP-IV), a target in diabetes management.[9]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Dopamine D2 Receptor Binding Assay

This protocol is based on the displacement of a radiolabeled ligand from the D2 receptor.

Objective: To determine the binding affinity (IC50) of test compounds for the dopamine D2 receptor.

Materials:

  • Rat striatal membranes (source of D2 receptors)

  • [3H]Spiperone (radioligand)

  • Test compounds

  • Incubation buffer (e.g., Tris-HCl with physiological salts)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add rat striatal membranes, [3H]Spiperone, and either buffer (for total binding), a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding), or the test compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Causality behind Experimental Choices:

  • [3H]Spiperone: A high-affinity, selective antagonist radioligand for D2-like receptors, ensuring a robust and specific signal.

  • Rapid Filtration: Minimizes the dissociation of the ligand-receptor complex during the separation step, providing an accurate measure of bound ligand at equilibrium.

  • Non-specific Binding Determination: Essential for correcting the total binding for any binding of the radioligand to non-receptor components, ensuring the measured affinity is specific to the D2 receptor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Objective: To determine the inhibitory potency (IC50) of test compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add phosphate buffer, DTNB, the test compound (or buffer for control), and the AChE enzyme solution.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • The rate of the reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Causality behind Experimental Choices:

  • Acetylthiocholine: A synthetic substrate for AChE that produces thiocholine upon hydrolysis.

  • DTNB: Reacts with the sulfhydryl group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. This provides a continuous and sensitive measure of enzyme activity.

  • Kinetic Measurement: Allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies and minimizes the impact of substrate depletion or product inhibition.

Visualization of Key Concepts

General Synthesis of 3-Substituted Pyrrolidines

G Acyclic_Precursor Acyclic Precursor Cyclization Cyclization Reaction Acyclic_Precursor->Cyclization e.g., Michael Addition Pyrrolidine_Core Pyrrolidine Core Cyclization->Pyrrolidine_Core Functionalization Functionalization at C-3 Pyrrolidine_Core->Functionalization e.g., Alkylation, Arylation Target_Molecule 3-Substituted Pyrrolidine Derivative Functionalization->Target_Molecule

Caption: General synthetic strategy for 3-substituted pyrrolidine derivatives.

Structure-Activity Relationship (SAR) Logic Flow

G Start Initial Pyrrolidine Scaffold N1_Sub Modify N-1 Substituent Start->N1_Sub C3_Sub Modify C-3 Substituent Start->C3_Sub C5_Sub Modify C-5 Substituent Start->C5_Sub Assay Biological Assay (e.g., Receptor Binding) N1_Sub->Assay C3_Sub->Assay C5_Sub->Assay Data Quantitative Data (IC50, Ki) Assay->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Iterative process of SAR studies in drug discovery.

Conclusion

The pyrrolidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated, strategic modifications to the pyrrolidine ring can lead to potent and selective ligands for a wide range of biological targets. While "5-(Aminomethyl)-1-methylpyrrolidin-3-ol" remains a molecule with underexplored potential, its structural features are highly suggestive of activity within the CNS. By understanding the structure-activity relationships of diverse pyrrolidine derivatives, researchers can more effectively design and synthesize new chemical entities with improved pharmacological profiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals in their quest to unlock the full therapeutic potential of this privileged scaffold.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Slassi, A., & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters, 15(10), 1335-1336. [Link]

  • Slassi, A., & Araujo, J. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(4), 543-544. [Link]

  • Eaton, J. B., et al. (2016). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 359(1), 136-146. [Link]

  • Weinstock, J., et al. (1982). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 25(8), 985-988. [Link]

  • Kovaleva, E. V., et al. (2020). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 11, 579. [Link]

  • Smith, G. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ACS Medicinal Chemistry Letters, 16(7), 1243-1244. [Link]

  • Jakob-Roetne, R., et al. (2016). Pyrrolidinones as Modulators of Neurogenesis. ACS Medicinal Chemistry Letters, 7(1), 11-12. [Link]

  • Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-955. [Link]

  • Piazzi, L., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(15), 11075-11100. [Link]

  • Bridges, T. M., et al. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 12(9), 1437-1443. [Link]

  • Bridges, T. M., et al. (2021). Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1. Bioorganic & Medicinal Chemistry Letters, 47, 128193. [Link]

  • Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1839-1843. [Link]

  • Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550. [Link]

  • De Amici, M., et al. (2001). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 56(5-7), 431-438. [Link]

  • Bak, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598. [Link]

  • Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4122-4126. [Link]

  • Slassi, A., & Araujo, J. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(4), 543-544. [Link]

  • Nielsen, S. F., et al. (2007). Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 50(20), 4785-4788. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. [Link]

  • Wood, E., et al. (1996). Synthesis and biological evaluation of 3-(prop-2-enyl)- and 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. Journal of Pharmacy and Pharmacology, 48(2), 154-159. [Link]

  • Nathan, P. J., et al. (2020). Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(4), 599-600. [Link]

  • Al-Abri, Z., et al. (2022). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 126(31), 5849-5860. [Link]

  • Al-Abri, Z., et al. (2022). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Chen, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • Pihko, P. M. (2018). Synthesis and Synthetic Applications of Substituted Pyrrolidin-3-ones. Aalto University. [Link]

  • Zuba, D., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Psychopharmacology, 237(6), 1773-1784. [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106727. [Link]

  • Ghoshal, A., et al. (2018). Discovery of Novel Muscarinic Receptor Modulators by Integrating a Natural Product Framework and a Bioactive Molecule. Angewandte Chemie International Edition, 57(8), 2043-2047. [Link]

  • Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682. [Link]

  • Zuba, D., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Psychopharmacology, 237(6), 1773-1784. [Link]

  • Jung, M. H., et al. (2008). Synthesis and in-vitro activity of new 1beta-methylcarbapenem derivatives as antibacterial agents. Archiv der Pharmazie, 341(12), 780-786. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249688. [Link]

  • Belliotti, T. R., et al. (2007). Pyrrolidine derivatives having activity at the glyt1 transporter. Semantic Scholar. [Link]

  • Ben-Tria, R., et al. (2023). Diversity-Oriented Synthesis of Spiropyrrolo[1,2-a]isoquinoline Derivatives via Diastereoselective and Regiodivergent Three-Component 1,3-Dipolar Cycloaddition Reactions: In Vitro and in Vivo Evaluation of the Antidiabetic Activity of Rhodanine Analogues. Molecules, 28(13), 5109. [Link]

  • Axford, L., et al. (2023). Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. Biochemical Pharmacology, 208, 115418. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within neuroscience, the stereochemical configuration of a molecule is a critical determinant of its biological activity. The pyrrolidine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive comparison of the potential biological activities of the stereoisomers of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, a compound with structural motifs suggestive of interaction with cholinergic receptors. Given the chirality at positions 3 and 5 of the pyrrolidine ring, four potential stereoisomers exist: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the anticipated differential pharmacology of these isomers, focusing on their likely interactions with muscarinic and nicotinic acetylcholine receptors. We will explore the underlying principles of stereospecificity in ligand-receptor interactions and provide detailed experimental protocols to empirically validate these hypotheses. The information presented herein is synthesized from established principles in medicinal chemistry and pharmacology, providing a robust framework for the evaluation of these and similar chiral molecules.

The Critical Role of Chirality in Pyrrolidine-Based Ligands

Chirality can profoundly influence a drug's pharmacodynamic and pharmacokinetic properties. Enantiomers, being non-superimposable mirror images, can exhibit vastly different affinities and efficacies for their biological targets, which are themselves chiral entities like proteins and nucleic acids. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects.[2] For pyrrolidine derivatives, the spatial arrangement of substituents dictates the molecule's ability to fit into the binding pocket of a receptor and form key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[1][3]

For 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, the orientation of the hydroxyl and aminomethyl groups will be pivotal in determining its binding mode and functional activity at acetylcholine receptors. It is plausible that one stereoisomer will exhibit a higher affinity and/or efficacy for a particular receptor subtype over others.

Predicted Biological Targets and Differential Activities

The structure of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, featuring a cationic amine and a hydrogen-bonding hydroxyl group, bears resemblance to endogenous acetylcholine and other known cholinergic ligands. Therefore, the primary targets for these stereoisomers are predicted to be muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).

Muscarinic Acetylcholine Receptor (mAChR) Interactions

The mAChR family consists of five G protein-coupled receptor (GPCR) subtypes (M1-M5).[4] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5] The M1 and M4 subtypes are of significant interest for treating neurological and psychiatric disorders.[6][7][8]

It is hypothesized that the stereoisomers of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol will exhibit varying degrees of agonist or antagonist activity at these receptors. For instance, the (3R)-hydroxyl configuration in conjunction with a specific orientation of the aminomethyl group might favor binding to the orthosteric site of the M1 receptor, leading to its activation. Conversely, another isomer may show selectivity for the M4 receptor or act as an antagonist.

To understand the functional consequences of receptor activation by these stereoisomers, it is crucial to consider their downstream signaling pathways.

M1_Signaling cluster_M1 M1 Receptor (Gq-coupled) Agonist Agonist (e.g., (3R,5S)-Isomer) M1 M1 Receptor Agonist->M1 Binds Gq Gq M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Response PKC->Response M4_Signaling cluster_M4 M4 Receptor (Gi-coupled) Agonist Agonist (e.g., (3S,5R)-Isomer) M4 M4 Receptor Agonist->M4 Binds Gi Gi M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Caption: M4 receptor signaling cascade.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

nAChRs are ligand-gated ion channels composed of five subunits. The α4β2 subtype is the most abundant in the brain and is a key target in nicotine addiction. [9]Chronic exposure to nicotinic agonists can lead to an upregulation of nAChR numbers, a phenomenon that can be assessed experimentally. [10][11][12]The stereoisomers of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol may act as agonists, partial agonists, or antagonists at various nAChR subtypes, and their stereochemistry will likely influence their affinity and functional effects.

Comparative Biological Evaluation: Experimental Protocols

To empirically determine the biological activity profile of each stereoisomer, a series of in vitro assays are required. The following protocols provide a framework for a comprehensive evaluation.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow cluster_functional Functional Assay Details Synthesis Stereoselective Synthesis of Isomers Binding_Assays Receptor Binding Assays (mAChRs & nAChRs) Synthesis->Binding_Assays Functional_Assays Functional Assays Binding_Assays->Functional_Assays Data_Analysis Data Analysis & SAR Functional_Assays->Data_Analysis GTP_gamma_S [³⁵S]GTPγS Binding Assay (M1 & M4) Functional_Assays->GTP_gamma_S Calcium_Flux Calcium Flux Assay (M1) Functional_Assays->Calcium_Flux Receptor_Upregulation nAChR Upregulation Assay (α4β2) Functional_Assays->Receptor_Upregulation Lead_Identification Lead Isomer Identification Data_Analysis->Lead_Identification

Caption: Workflow for comparative biological evaluation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each stereoisomer for various mAChR and nAChR subtypes.

Principle: This is a competitive binding assay where the test compound (stereoisomer) competes with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor subtype of interest (e.g., HEK293 cells expressing M1, M4, or α4β2 receptors).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for mAChRs, [³H]epibatidine or [³H]cytisine for nAChRs) and varying concentrations of the test stereoisomer. [13][14]4. Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the stereoisomer that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (potency - EC50, and efficacy - Emax) of the stereoisomers at G protein-coupled mAChRs (M1 and M4). [15][16][17] Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. [18][19] Methodology:

  • Membrane and Reagent Preparation: Use the same membrane preparations as in the binding assays. Prepare an assay buffer containing GDP.

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the test stereoisomer in the presence of [³⁵S]GTPγS.

  • Termination and Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the stereoisomer concentration to determine EC50 and Emax values.

Calcium Flux Assay

Objective: To measure the functional activity of stereoisomers at Gq-coupled mAChRs (e.g., M1) by detecting changes in intracellular calcium concentration. [5][20][21] Principle: Agonist binding to M1 receptors activates the Gq pathway, leading to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. [22] Methodology:

  • Cell Culture and Dye Loading: Plate cells expressing the M1 receptor in a 96-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM). [22]2. Compound Addition: Add varying concentrations of the test stereoisomer to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Determine the EC50 and Emax for the calcium response.

Nicotinic Receptor Upregulation Assay

Objective: To assess the ability of the stereoisomers to induce upregulation of α4β2 nAChRs.

Principle: Chronic exposure to nicotinic agonists leads to an increase in the number of high-affinity nAChR binding sites. [10] Methodology:

  • Cell Culture and Treatment: Culture cells expressing α4β2 nAChRs (e.g., M10 cells) and treat them with varying concentrations of the test stereoisomer for 48 hours. [10]2. Receptor Quantification: After the treatment period, wash the cells and quantify the number of α4β2 receptors using a radioligand binding assay with [³H]epibatidine. [10]3. Data Analysis: Compare the number of binding sites in treated cells to untreated control cells to determine the extent of upregulation.

Hypothetical Comparative Data

The following tables present hypothetical data for the four stereoisomers of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, illustrating a plausible scenario of differential biological activity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

StereoisomerM1 ReceptorM4 Receptor
(3R,5R)50800
(3S,5S)750120
(3R,5S)251500
(3S,5R)120045

Table 2: Muscarinic Receptor Functional Activity (EC50, nM; Emax, %)

StereoisomerM1 Receptor (Calcium Flux)M4 Receptor ([³⁵S]GTPγS)
(3R,5R)150 (85%)>10,000 (N/A)
(3S,5S)>10,000 (N/A)350 (95%)
(3R,5S)80 (98%)>10,000 (N/A)
(3S,5R)>10,000 (N/A)150 (100%)

Table 3: Nicotinic Receptor (α4β2) Activity

StereoisomerBinding Affinity (Ki, nM)Upregulation (at 1 µM)
(3R,5R)250180%
(3S,5S)3000110%
(3R,5S)180220%
(3S,5R)4500105%

Interpretation of Hypothetical Data

Based on this hypothetical data, the (3R,5S) isomer emerges as a potent and selective M1 receptor agonist with significant α4β2 nAChR binding and upregulation activity. The (3S,5R) isomer, in contrast, is a potent and selective M4 receptor agonist. The remaining two isomers show weaker and less selective profiles. This illustrates the profound impact of stereochemistry on biological activity and selectivity.

Conclusion

The comprehensive evaluation of the stereoisomers of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol is essential for understanding their therapeutic potential. This guide provides a robust framework for such an investigation, from elucidating the underlying principles of stereospecificity to detailing the necessary experimental protocols. By systematically assessing the binding and functional activities of each isomer at relevant cholinergic receptors, researchers can identify lead candidates with desired pharmacological profiles for further development. The hypothetical data presented underscores the critical importance of stereochemistry in drug design and the necessity of empirical validation through rigorous in vitro and subsequent in vivo studies.

References

  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC. (URL: [Link])

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers. (URL: [Link])

  • Activation of M1 and M4 muscarinic receptors as potential treatments f - Dove Medical Press. (URL: [Link])

  • GTPγS Binding Assay - Creative Bioarray. (URL: [Link])

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (URL: [Link])

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Muscarinic acetylcholine receptors fact sheet - Bristol Myers Squibb. (URL: [Link])

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. (URL: [Link])

  • M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. (URL: [Link])

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • CALCIUM FLUX PROTOCOL. (URL: [Link])

  • Calcium Flux Assay Protocol | Download Table - ResearchGate. (URL: [Link])

  • Agonist-Induced Up-Regulation of α4β2 Nicotinic Acetylcholine Receptors in M10 Cells: Pharmacological and Spatial Definition - DOI. (URL: [Link])

  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (URL: [Link])

  • Upregulation of Surface alpha4beta2 Nicotinic Receptors Is Initiated by Receptor Desensitization After Chronic Exposure to Nicotine - PubMed. (URL: [Link])

  • Chiral arylpyrrolidinols: preparation and biological profile - PubMed. (URL: [Link])

  • Nicotine up-regulates α4β2 nicotinic receptors and ER exit sites via stoichiometry-dependent chaperoning | Journal of General Physiology. (URL: [Link])

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PubMed Central. (URL: [Link])

  • Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons | Journal of Neuroscience. (URL: [Link])

  • A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. (URL: [Link])

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. (URL: [Link])

  • Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC. (URL: [Link])

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (URL: [Link])

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Chiral - Amanote Research. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (URL: [Link])

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (URL: [Link])

  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. (URL: [Link])

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (URL: [Link])

  • Inhibition of nicotinic acetylcholine receptors by oligoarginine peptides and polyamine-related compounds - Frontiers. (URL: [Link])

  • Screening for new ligands of the MB327-PAM-1 binding site of the nicotinic acetylcholine receptor - Open Access LMU. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. (URL: [Link])

Sources

A Tale of Two Pyrrolidines: A Comparative Guide to 5-(Aminomethyl)-1-methylpyrrolidin-3-ol and 1-methyl-3-pyrrolidinol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the pyrrolidine scaffold is a cornerstone of molecular design.[1] Its three-dimensional architecture and inherent chirality offer a fertile ground for the construction of novel bioactive molecules.[1] This guide provides an in-depth comparison of two functionalized pyrrolidine building blocks: 5-(Aminomethyl)-1-methylpyrrolidin-3-ol and 1-methyl-3-pyrrolidinol . While structurally similar, the presence of an aminomethyl substituent in the former introduces a critical point of divergence, profoundly influencing its synthetic utility and potential applications.

This document will navigate the synthesis, physicochemical properties, and comparative reactivity of these two molecules, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the nuanced differences between these two synthons, chemists can make more informed decisions in the design and execution of their synthetic strategies.

At a Glance: Structural and Physicochemical Comparison

The key distinction between the two molecules lies in the C5 position of the pyrrolidine ring. 1-methyl-3-pyrrolidinol presents a simple methylene group at this position, whereas 5-(aminomethyl)-1-methylpyrrolidin-3-ol features a primary aminomethyl group. This seemingly minor addition has significant implications for the molecule's polarity, basicity, and functionality.

Property5-(Aminomethyl)-1-methylpyrrolidin-3-ol1-methyl-3-pyrrolidinol
Molecular Formula C₆H₁₄N₂OC₅H₁₁NO[2]
Molecular Weight 130.19 g/mol 101.15 g/mol [2]
Boiling Point ~230-232 °C (estimated for a related isomer)[3]50-52 °C @ 1 mmHg
pKa (most basic) ~10.3 (predicted for a related isomer)[3]~10.2 (estimated)
Solubility High in water and polar organic solventsMiscible with water; soluble in alcohol, ether, and benzene[4]
Key Functional Groups Tertiary amine (ring), Primary amine (side-chain), Secondary alcoholTertiary amine (ring), Secondary alcohol

Table 1: Comparison of key physicochemical properties.

Synthesis of the Building Blocks

The accessibility of a starting material is a crucial factor in its adoption for large-scale synthesis. Both molecules can be prepared from readily available precursors, though the synthesis of 5-(aminomethyl)-1-methylpyrrolidin-3-ol is inherently more complex.

Synthesis of 1-methyl-3-pyrrolidinol

Several scalable methods for the synthesis of 1-methyl-3-pyrrolidinol have been reported. A common and efficient approach involves the reductive amination of a suitable pyrrolidine precursor.

G cluster_0 Synthesis of 1-methyl-3-pyrrolidinol Pyrrolidin-3-ol Pyrrolidin-3-ol Product 1-methyl-3-pyrrolidinol Pyrrolidin-3-ol->Product 1. Formaldehyde Formaldehyde (HCHO) Formaldehyde->Product Reducing_Agent H₂, Metal Catalyst (e.g., Pd/C, Pt/C) Reducing_Agent->Product 2.

Caption: Reductive amination approach to 1-methyl-3-pyrrolidinol.

A robust industrial-scale preparation involves the reaction of pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst and hydrogen.[5] This method is advantageous due to the use of inexpensive reagents and straightforward purification.[5] Another documented method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[6]

Proposed Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

The synthesis of 5-(aminomethyl)-1-methylpyrrolidin-3-ol requires a more strategic approach, often starting from a chiral precursor like hydroxyproline to control stereochemistry.

G cluster_1 Proposed Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Hydroxyproline trans-4-Hydroxy-L-proline Protection Protection (Boc, Cbz) Hydroxyproline->Protection Amide_Formation Amide Formation (e.g., with NH₃) Protection->Amide_Formation Reduction_1 Reduction (e.g., LiAlH₄) Amide_Formation->Reduction_1 Methylation Reductive Amination (HCHO, H₂/Pd) Reduction_1->Methylation Final_Product 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Methylation->Final_Product Deprotection Deprotection

Caption: A plausible synthetic route from hydroxyproline.

This multi-step sequence would involve protection of the secondary amine, conversion of the carboxylic acid to a primary amide, reduction of both the amide and the ester, methylation of the ring nitrogen, and a final deprotection step if necessary. The choice of protecting groups and reaction conditions would be critical to achieving good yields and preventing side reactions.

Comparative Reactivity: A Functional Group Analysis

The synthetic utility of these molecules is dictated by the reactivity of their constituent functional groups. The introduction of the aminomethyl group in 5-(aminomethyl)-1-methylpyrrolidin-3-ol creates a bifunctional molecule with two distinct amine nucleophiles.

The Tale of Two Amines: Nucleophilicity and Selectivity
  • 1-methyl-3-pyrrolidinol: Possesses a single tertiary amine within the pyrrolidine ring. This nitrogen is basic and can act as a proton scavenger or a ligand for metal catalysts. However, it is a poor nucleophile due to steric hindrance.

  • 5-(aminomethyl)-1-methylpyrrolidin-3-ol: This molecule presents a more complex scenario with two nitrogen atoms: a tertiary amine in the ring and a primary amine in the side chain.

    • The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary ring nitrogen.[7] It will be the primary site of reaction in N-alkylation, N-acylation, and condensation reactions.

    • The tertiary amine remains basic but is generally unreactive as a nucleophile.

This difference in reactivity allows for the selective functionalization of the primary amine in 5-(aminomethyl)-1-methylpyrrolidin-3-ol, making it an excellent scaffold for building more complex molecules where a pendant functional group is desired.

G cluster_2 Comparative N-Alkylation Mol_A 5-(Aminomethyl)-1-methylpyrrolidin-3-ol Product_A Selective Alkylation at Primary Amine Mol_A->Product_A Mol_B 1-methyl-3-pyrrolidinol Product_B No Reaction (or Quaternization) Mol_B->Product_B Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product_A Alkyl_Halide->Product_B

Caption: Divergent reactivity in N-alkylation reactions.

The Role of the Hydroxyl Group

Both molecules feature a secondary hydroxyl group at the C3 position. This functional group provides another handle for synthetic transformations:

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

  • Oxidation: Oxidation of the secondary alcohol to a ketone provides an entry point to a different class of substituted pyrrolidines, the pyrrolidin-3-ones.

  • Chiral Auxiliary: The stereocenter at the C3 position, in conjunction with the rest of the chiral scaffold, can be exploited in asymmetric synthesis.

Applications in Drug Discovery and Organic Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8][9]

  • 1-methyl-3-pyrrolidinol is a key intermediate in the synthesis of anticholinergic drugs.[10] Its specific stereoisomer, (R)-(-)-1-methyl-3-pyrrolidinol, is used in the preparation of antagonists for adenosine A2A receptors and inhibitors of Na+,K+-ATPase.

  • 5-(aminomethyl)-1-methylpyrrolidin-3-ol , with its additional primary amine, is a versatile building block for creating molecules with more complex pharmacophores. The aminomethyl group can serve as a linker to attach other fragments, or it can be incorporated into a larger heterocyclic system. This bifunctionality is highly desirable in the construction of compound libraries for high-throughput screening. While specific examples in marketed drugs are less documented, its potential lies in the synthesis of novel chemical entities where precise control over the placement of a basic nitrogen is required.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol is representative for the selective alkylation of the primary amine in 5-(aminomethyl)-1-methylpyrrolidin-3-ol.

  • To a solution of 5-(aminomethyl)-1-methylpyrrolidin-3-ol (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.).

  • The alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 eq.) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol for the Synthesis of 1-methyl-3-pyrrolidinol via Reductive Amination[6]
  • To a solution of pyrrolidin-3-ol (1.0 eq.) in a suitable solvent (e.g., methanol, water) is added an aqueous solution of formaldehyde (37 wt. %, 1.0-1.5 eq.).

  • A hydrogenation catalyst (e.g., 5-10% Pd/C or Pt/C, 1-5 mol%) is added to the mixture.

  • The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-5 bar).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by GC or LC-MS).

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to yield 1-methyl-3-pyrrolidinol.

Conclusion

While both 5-(aminomethyl)-1-methylpyrrolidin-3-ol and 1-methyl-3-pyrrolidinol are valuable chiral building blocks derived from the pyrrolidine scaffold, their synthetic applications diverge significantly due to their distinct functional group display. 1-methyl-3-pyrrolidinol serves as a reliable and compact chiral synthon, primarily leveraging its hydroxyl group and the stereochemical information embedded in its ring.

In contrast, 5-(aminomethyl)-1-methylpyrrolidin-3-ol emerges as a more versatile and bifunctional scaffold. The presence of a highly reactive and sterically accessible primary amine opens a gateway to a broader range of chemical transformations and allows for the construction of more complex molecular architectures. The ability to selectively functionalize this primary amine in the presence of the tertiary ring nitrogen and the secondary alcohol is a powerful tool for the synthetic chemist. The choice between these two building blocks will ultimately depend on the specific synthetic goal, with 1-methyl-3-pyrrolidinol being the choice for simpler modifications and 5-(aminomethyl)-1-methylpyrrolidin-3-ol offering greater opportunities for intricate molecular construction and diversification.

References

  • Barbas, C. F., et al. (2000). A new asymmetric entry to chiral building blocks from meso compounds: asymmetric aldol reactions catalyzed by proline. Tetrahedron Letters, 41(36), 6979-6983.
  • List, B., et al. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-1-Methyl-3-pyrrolidinol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methyl-3-pyrrolidinol (CAS 13220-33-2). Retrieved from [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of 1-methyl-3-pyrrolidinol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-methylpyrrolidin-3-ol.
  • White Rose Research Online. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Retrieved from [Link]

  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.
  • Quora. (2019). Which one is more reactive, primary, secondary, or tertiary amine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Retrieved from [Link]

  • Fiveable. (2025). Pyrrolidine Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-Methylpyrrolidin-3-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(Aminomethyl)pyrrolidin-3-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methylpyrrolidin-3-Ol. Retrieved from [Link]

  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]

  • Semantic Scholar. (2017). 5-Aminotetrazole as a building block for multicomponent reactions (review). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-methyl- (CAS 120-94-5). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.